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Foundational

The Chemical Architecture and Synthetic Utility of L-Glutamic Anhydride Hydrochloride

As drug development increasingly relies on complex chiral building blocks, the precise manipulation of amino acid derivatives has become a cornerstone of medicinal chemistry. L-Glutamic anhydride hydrochloride is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex chiral building blocks, the precise manipulation of amino acid derivatives has become a cornerstone of medicinal chemistry. L-Glutamic anhydride hydrochloride is a highly reactive, cyclic intermediate derived from L-glutamic acid. While it is frequently cataloged as a known impurity in the synthesis of immunomodulatory drugs (IMiDs) like lenalidomide[1], its primary value lies in its role as a potent electrophilic scaffold for the construction of glutarimide rings and complex peptidomimetics.

This technical guide deconstructs the structural properties, regioselective reactivity, and self-validating synthetic protocols associated with L-glutamic anhydride hydrochloride, providing researchers with the mechanistic grounding required to utilize this compound effectively.

Chemical Structure & Physicochemical Properties

L-Glutamic anhydride hydrochloride is a heterocyclic organic compound characterized by a 6-membered pyran-2,6-dione ring[2]. The molecule features an amino group at the 3-position, which retains the (S)-stereochemistry of its natural L-glutamic acid precursor[2].

The free base form of this molecule (CAS: 48103-74-8) is inherently unstable. The primary amine is highly nucleophilic, while the cyclic anhydride is a powerful electrophile. If left unprotonated, the molecule undergoes rapid intermolecular nucleophilic acyl substitution, leading to uncontrolled polyamide polymerization. By isolating the compound as a hydrochloride salt (CAS: 5165-15-1), the amine is protonated ( −NH3+​ ), neutralizing its nucleophilicity and stabilizing the anhydride for prolonged storage and controlled synthetic applications[3].

Quantitative Physicochemical Profile
PropertyValue
IUPAC / Chemical Name (S)-3-Aminodihydro-2H-pyran-2,6(3H)-dione hydrochloride
CAS Number (HCl Salt) 5165-15-1[3]
CAS Number (Free Base) 48103-74-8
Molecular Formula C 5​ H 8​ ClNO 3​ (or C 5​ H 7​ NO 3​ • HCl)[4]
Molecular Weight (HCl Salt) 165.57 g/mol [3]
Molecular Weight (Free Base) 129.12 g/mol [2]
Stereochemistry (3S)[2]

Self-Validating Synthetic Methodology

Direct dehydration of unprotected L-glutamic acid using thionyl chloride ( SOCl2​ ) or acetic anhydride often results in poor yields and racemization due to the competing formation of pyroglutamic acid (a lactam). To circumvent this, a protection-deprotection strategy is employed. The protocol below utilizes a Carbobenzoxy (Cbz) protecting group to shield the amine during the aggressive dehydration step, followed by selective hydrogenolysis.

Protocol: Synthesis of L-Glutamic Anhydride Hydrochloride

Step 1: N-Protection (Cbz-Cl)

  • Procedure: Dissolve L-glutamic acid in a 1M NaOH aqueous solution. Slowly add benzyl chloroformate (Cbz-Cl) dropwise at 0°C while maintaining the pH at ~9. Acidify to pH 2 using 6M HCl to precipitate N-Cbz-L-glutamic acid.

  • Causality: The Cbz group sterically and electronically shields the α -amino group. This prevents the amine from acting as a nucleophile in Step 2, completely inhibiting the formation of pyroglutamic acid or polymeric amides.

Step 2: Dehydration and Cyclization

  • Procedure: Suspend the dried N-Cbz-L-glutamic acid in anhydrous acetic anhydride ( Ac2​O ) and heat to 60°C for 2 hours under an inert argon atmosphere. Concentrate the mixture in vacuo to yield N-Cbz-L-glutamic anhydride as a crystalline solid.

  • Causality: Acetic anhydride acts as a dehydrating agent, driving the intramolecular condensation of the two carboxylic acids to form the thermodynamically favored 6-membered pyran-2,6-dione ring.

  • IPQC (In-Process Quality Control): Self-Validation Check. Analyze the intermediate via FT-IR. The successful formation of the anhydride is validated by the disappearance of the broad O-H stretch (3300–2500 cm −1 ) and the appearance of two distinct anhydride C=O stretching bands at ~1800 cm −1 and ~1760 cm −1 .

Step 3: Deprotection and Salt Formation

  • Procedure: Dissolve the N-Cbz-L-glutamic anhydride in anhydrous tetrahydrofuran (THF). Add 10% Pd/C catalyst. Introduce 1.05 equivalents of anhydrous HCl gas (or HCl in dioxane). Purge the vessel with H 2​ gas and stir vigorously at room temperature for 4 hours. Filter the catalyst and precipitate the product using cold diethyl ether.

  • Causality: Hydrogenolysis selectively cleaves the Cbz protecting group without hydrolyzing the moisture-sensitive anhydride ring. The immediate presence of anhydrous HCl instantly protonates the nascent free amine, trapping it as the stable hydrochloride salt before it can attack the anhydride.

  • IPQC: Self-Validation Check. Add a few crystals of the final product to an aqueous silver nitrate ( AgNO3​ ) solution. An immediate white precipitate ( AgCl ) confirms the successful formation of the hydrochloride salt.

G A L-Glutamic Acid (Starting Material) B N-Protection (Cbz-Cl) A->B Step 1 C Dehydration (Ac2O) B->C Step 2 D N-Cbz-Glutamic Anhydride C->D E Hydrogenolysis (H2, Pd/C, HCl) D->E Step 3 F L-Glutamic Anhydride Hydrochloride E->F

Workflow for the synthesis of L-glutamic anhydride hydrochloride via N-protection strategy.

Mechanistic Insights & Applications in Drug Development

L-Glutamic anhydride hydrochloride is a highly prized intermediate in the synthesis of thalidomide analogs, specifically the blockbuster immunomodulatory drug (IMiD) Lenalidomide [1]. In pharmaceutical manufacturing, tracking the degradation or unreacted presence of this anhydride is critical, which is why it is strictly monitored as "Lenalidomide Impurity 11"[2].

Regioselective Ring-Opening

The utility of this molecule lies in its regioselectivity. The pyran-2,6-dione ring possesses two electrophilic carbonyl centers: the α -carbonyl (adjacent to the protonated amine) and the γ -carbonyl. When reacted with an external nucleophile (such as an amine or alcohol) in the presence of a mild base (to liberate the free amine in situ), attack predominantly occurs at the γ -carbonyl . This selectivity is driven by the significant steric hindrance and inductive electron-withdrawing effect of the adjacent −NH3+​ group, which shields the α -carbonyl.

Lenalidomide Synthesis Pathway

In the synthesis of lenalidomide, the anhydride provides the complete carbon framework for the glutarimide ring. The reaction proceeds via a tandem nucleophilic attack and cyclization:

  • The free amine of the glutamic anhydride attacks the benzylic carbon of a nitro-benzoate derivative (e.g., methyl 2-(bromomethyl)-3-nitrobenzoate).

  • Subsequent base-catalyzed cyclization forces the newly alkylated nitrogen to attack the anhydride, opening the ring and subsequently re-closing it to form the piperidine-2,6-dione (glutarimide) core.

  • Final catalytic reduction of the nitro group yields the active lenalidomide API.

G A L-Glutamic Anhydride Hydrochloride C Nucleophilic Attack (Ring Opening) A->C B Methyl 2-(bromomethyl) -3-nitrobenzoate B->C D Intramolecular Cyclization C->D Glutarimide Formation E Nitro Reduction (Pd/C, H2) D->E F Lenalidomide (Active API) E->F

Mechanistic pathway for Lenalidomide synthesis utilizing L-glutamic anhydride hydrochloride.

Handling, Stability, and Storage

Because the anhydride ring is highly susceptible to hydrolysis, exposure to atmospheric moisture will rapidly convert L-glutamic anhydride hydrochloride back into L-glutamic acid hydrochloride.

  • Storage: Must be stored under an inert atmosphere (argon or nitrogen) in tightly sealed, desiccated containers at 2–8°C.

  • Handling: All synthetic transfers must be conducted using Schlenk line techniques or within a glovebox to ensure the integrity of the anhydride ring prior to its deployment in a reaction cascade.

References

  • Pharmaffiliates. "L-Glutamic Anhydride Hydrochloride | CAS 5165-15-1". Pharmaffiliates. Available at:[Link]

Sources

Exploratory

L-Glutamic Anhydride Hydrochloride: Molecular Profiling, Solubility Dynamics, and Application in Lenalidomide Synthesis

Executive Summary As a critical building block and a recognized pharmacopeial impurity (Lenalidomide Impurity 11) (1[1]), L-glutamic anhydride hydrochloride presents unique challenges in laboratory handling, solubility,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a critical building block and a recognized pharmacopeial impurity (Lenalidomide Impurity 11) (1[1]), L-glutamic anhydride hydrochloride presents unique challenges in laboratory handling, solubility, and analytical quantification. This technical guide provides a comprehensive evaluation of its physicochemical properties, detailing the causality behind its solubility profile and offering self-validating protocols for its reliable use in drug development and analytical laboratories.

Molecular Identity and Physicochemical Properties

L-Glutamic anhydride hydrochloride, chemically designated as (S)-3-aminodihydro-2H-pyran-2,6(3H)-dione hydrochloride, is a cyclic anhydride derivative of L-glutamic acid ([]). The formation of the anhydride ring introduces significant ring strain and electrophilicity, making the compound highly reactive to nucleophiles.

Table 1: Core Physicochemical Parameters

ParameterValue / Description
Chemical Name L-Glutamic Anhydride Hydrochloride
Common Synonyms (S)-3-aminodihydro-2H-pyran-2,6(3H)-dione hydrochloride; Lenalidomide Impurity 11 (1[1])
CAS Number 5165-15-1 (Salt) / 48103-74-8 (Free base) ()
Molecular Formula C5H7NO3 • HCl ()
Molecular Weight 165.57 g/mol (Anhydride: 129.11 g/mol + HCl: 36.46 g/mol ) ([])
Appearance Neat solid ()
Storage Conditions +4°C, strictly desiccated to prevent hydrolysis ()

Solubility Profile and Solvent Interactions

The solubility of L-glutamic anhydride hydrochloride is dictated by its dual nature: it is a highly polar hydrochloride salt, yet it contains a moisture-sensitive cyclic anhydride moiety.

Table 2: Solubility and Stability Matrix

SolventSolubility ProfileMechanistic Rationale & Causality
DMSO (Dimethyl Sulfoxide) Slightly Soluble ([])DMSO is a polar aprotic solvent with a high dielectric constant. It effectively solvates the ionic hydrochloride lattice without acting as a nucleophile, preserving the anhydride ring.
Methanol Slightly Soluble ([])Methanol is polar protic. While it can disrupt the ionic lattice, the hydroxyl group acts as a nucleophile, leading to slow solvolysis (esterification) of the anhydride over time.
Water (Aqueous Buffers) Unstable (Hydrolyzes)Water acts as a strong nucleophile. The electrophilic carbonyl carbons of the strained anhydride ring undergo rapid nucleophilic acyl substitution, resulting in ring-opening and reversion to L-glutamic acid hydrochloride.
Hexane / Toluene InsolubleThe high lattice energy of the ionic HCl salt prevents dissolution in non-polar, low-dielectric media.

Mechanistic Insight: When preparing stock solutions for analytical purposes (e.g., HPLC), anhydrous DMSO must be used. The presence of even trace water in hygroscopic solvents will initiate a ring-opening hydrolysis cascade, skewing quantitative impurity profiling (3[3]).

Hydrolysis_Pathway A L-Glutamic Anhydride Hydrochloride (Intact Ring) B H2O Nucleophilic Attack A->B Trace Moisture C Tetrahedral Intermediate B->C Carbonyl Addition D L-Glutamic Acid Hydrochloride (Ring Opened) C->D Bond Cleavage

Caption: Hydrolytic degradation pathway of L-glutamic anhydride hydrochloride.

Role in Drug Development: Lenalidomide Synthesis

L-Glutamic anhydride hydrochloride is a critical intermediate and a monitored impurity in the synthesis of Lenalidomide, an immunomodulatory drug used for multiple myeloma (3[3]). During the condensation reactions required to form the glutarimide ring of Lenalidomide, unreacted or prematurely hydrolyzed L-glutamic anhydride can persist. Regulatory compliance requires strict quantification of this impurity using validated reference standards (1[1]).

Experimental Protocols

Protocol A: Self-Validating Preparation of Anhydrous Stock Solutions

Objective: To prepare a stable 1.0 mg/mL stock solution of L-glutamic anhydride hydrochloride for impurity profiling, ensuring zero hydrolytic degradation. Causality: Water initiates ring-opening. By utilizing molecular sieves and inert gas, we eliminate the nucleophile, validating the structural integrity of the standard.

  • Solvent Drying: Add activated 3Å molecular sieves to HPLC-grade DMSO 24 hours prior to use. Purge the solvent with dry Nitrogen (N2) for 15 minutes.

  • Weighing: In a low-humidity glovebox (RH < 10%), accurately weigh 10.0 mg of L-Glutamic Anhydride Hydrochloride standard ().

  • Dissolution: Transfer the solid to a 10 mL volumetric flask. Add 8 mL of the dried DMSO. Sonicate in a cold water bath (15°C) for 5 minutes to prevent thermal degradation.

  • Volume Adjustment: Make up to the mark with dried DMSO.

  • Validation Step: Immediately run an FTIR scan of the stock solution. The presence of distinct anhydride carbonyl stretching bands (~1800 and 1750 cm⁻¹) and the absence of a broad carboxylic acid OH stretch validate that the anhydride ring remains intact.

Protocol B: HPLC-UV Method for Impurity Profiling

Objective: Chromatographic separation of Lenalidomide and Impurity 11. Causality: A strictly controlled, slightly acidic mobile phase prevents on-column hydrolysis during the run, ensuring the peak area accurately reflects the sample composition.

  • Column Selection: Use a C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm) maintained at 25°C.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (The low pH suppresses the ionization of the residual carboxylic acids and slows the kinetics of anhydride hydrolysis during the brief column transit).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: Program a linear gradient from 5% B to 60% B over 20 minutes.

  • Detection: Set the UV detector to 210 nm (optimal for the amide/anhydride backbone).

  • Injection: Inject 10 µL of the sample (diluted in Mobile Phase A immediately prior to injection to minimize aqueous exposure time).

HPLC_Workflow N1 Sample Prep (Anhydrous DMSO) N2 Pre-Injection Dilution (0.1% TFA Buffer) N1->N2 Just-in-time dilution N3 RP-HPLC Separation (C18, Gradient Elution) N2->N3 < 1 min exposure N4 UV Detection (210 nm) N3->N4 Elution N5 Chromatographic Data Analysis N4->N5 Integration

Caption: HPLC workflow minimizing on-column hydrolysis of Impurity 11.

Conclusion

The successful application and analysis of L-glutamic anhydride hydrochloride demand a rigorous understanding of its molecular vulnerabilities. By recognizing the causality between its strained anhydride ring and its susceptibility to nucleophilic attack, researchers can design robust, self-validating protocols. Utilizing anhydrous polar aprotic solvents and controlling mobile phase pH are non-negotiable parameters for ensuring scientific integrity in Lenalidomide impurity profiling.

References

  • BOC Sciences. "L-Glutamic Anhydride Hydrochloride - Building Block".
  • LGC Standards. "L-Glutamic Anhydride Hydrochloride".
  • Pharmaffiliates. "Lenalidomide-impurities".
  • SRIRAMCHEM. "Lenalidomide Impurity 11 - SRIRAMCHEM".

Sources

Foundational

Synthesis Pathways for L-Glutamic Acid Anhydride Hydrochloride: A Comprehensive Technical Guide

Executive Summary & Chemical Significance L-Glutamic acid anhydride hydrochloride (CAS: 5165-15-1) is a highly reactive, chiral building block predominantly utilized in the synthesis of active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

L-Glutamic acid anhydride hydrochloride (CAS: 5165-15-1) is a highly reactive, chiral building block predominantly utilized in the synthesis of active pharmaceutical ingredients (APIs), including immunomodulatory drugs like Lenalidomide and its derivatives[1]. Structurally defined as (S)-3-aminodihydro-2H-pyran-2,6(3H)-dione hydrochloride, this compound presents a unique synthetic challenge: the molecule contains both a highly nucleophilic amino group and electrophilic carbonyls.

To successfully synthesize the cyclic anhydride without triggering unwanted intramolecular lactamization (which yields pyroglutamic acid), the amino group must be strictly protected. The most elegant and atom-economical approach is in situ protonation to form the hydrochloride salt, quenching its nucleophilicity and allowing selective dehydration of the dicarboxylic acid[2].

Mechanistic Logic & Causality

The synthesis of an amino acid anhydride is an exercise in controlling competing reaction pathways. Heating L-glutamic acid above 100°C typically results in partial or complete racemization and the formation of L-pyroglutamic acid[3]. Therefore, low-temperature, chemically driven dehydration is required.

The Causality of Reagent Selection:

  • The Solvent/Proton Source (Trifluoroacetic Acid - TFA): L-glutamic acid exists as a zwitterion and is notoriously insoluble in most organic solvents. TFA serves a dual purpose: it readily dissolves the amino acid and acts as a strong proton donor, ensuring the amino group remains fully protonated ( −NH3+​ )[2].

  • The Dehydrating Agent (Thionyl Chloride - SOCl2​ ): SOCl2​ reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. This step is thermodynamically driven by the irreversible release of sulfur dioxide ( SO2​ ) and hydrogen chloride ( HCl ) gases. The generated HCl further reinforces the protonation of the amine.

  • The Anti-Solvent (Diethyl Ether): The final cyclic anhydride hydrochloride is a highly polar salt. Adding a non-polar solvent like diethyl ether abruptly lowers the dielectric constant of the medium, forcing the selective crystallization of the product while leaving residual TFA and byproducts in solution[2].

G Start L-Glutamic Acid (Free Base) Protonation Protonation Step (TFA / HCl / H2SO4) Start->Protonation Ammonium Ammonium Cation (Nucleophilicity Quenched) Protonation->Ammonium Prevents Pyroglutamate Formation Activation Activation Step (SOCl2 / Oxalyl Chloride) Ammonium->Activation AcylChloride Acyl Chloride Intermediate + SO2 + HCl Activation->AcylChloride Cyclization Intramolecular Cyclization (- HCl) AcylChloride->Cyclization Product L-Glutamic Acid Anhydride Hydrochloride Cyclization->Product Crystallization (Diethyl Ether)

Mechanistic pathway of L-Glutamic Acid Anhydride Hydrochloride synthesis.

Experimental Protocols: Self-Validating Workflows

The following protocols are derived from established patent literature, specifically optimized for high yield and enantiomeric preservation.

Protocol A: The TFA / Thionyl Chloride Route (Preferred)

This method, detailed in , is highly favored due to its rapid kinetics at room temperature, which prevents the racemization commonly seen in high-temperature anhydride formations[2].

Reagents:

  • L-Glutamic acid (Free base): 5.0 g (0.034 mol)

  • Trifluoroacetic acid (TFA): 40 mL

  • Thionyl chloride ( SOCl2​ ): 40 mL

  • Diethyl ether (Anhydrous): 30 mL

Step-by-Step Methodology:

  • Dissolution: In a thoroughly dried, argon-purged round-bottom flask, suspend 5.0 g of L-glutamic acid in 40 mL of TFA. Stir until complete dissolution is achieved.

    • Causality: Complete dissolution ensures uniform protonation and prevents localized surface reactions.

  • Activation & Dehydration: Slowly add 40 mL of SOCl2​ to the solution at room temperature (20–25°C).

    • Self-Validation Checkpoint: The immediate evolution of gas ( SO2​ and HCl ) confirms the activation of the carboxyl groups. The reaction is allowed to stand for exactly 15 minutes. The cessation of vigorous bubbling indicates the completion of the acyl chloride formation and subsequent cyclization[2].

  • Concentration: Transfer the mixture to a rotary evaporator and concentrate the solution in vacuo at 25°C until the volume is reduced to approximately 15 mL.

    • Causality: Removing excess SOCl2​ prevents downstream contamination, while maintaining 25°C preserves the delicate (S)-stereocenter.

  • Crystallization: Remove the flask from the vacuum and slowly add 30 mL of anhydrous diethyl ether under vigorous stirring.

    • Self-Validation Checkpoint: A sudden, dense precipitation of colorless crystals validates the successful formation of the highly polar, ether-insoluble hydrochloride salt.

  • Isolation: Filter the crystalline slurry rapidly under a blanket of inert gas (to exclude atmospheric moisture, which would rapidly hydrolyze the anhydride). Wash the filter cake with additional cold diethyl ether and dry in vacuo.

    • Expected Outcome: Colorless crystalline compound, Melting Point: 112°C (dec.)[2].

Workflow Step1 1. Dissolution L-Glu in TFA Step2 2. Dehydration Add SOCl2 Step1->Step2 Step3 3. Concentration In Vacuo (25°C) Step2->Step3 Step4 4. Precipitation Add Diethyl Ether Step3->Step4 Step5 5. Isolation Filtration & Drying Step4->Step5

Step-by-step experimental workflow for the TFA/SOCl2 synthesis route.

Protocol B: The Sulfuric Acid / Oxalyl Chloride Route

An alternative for large-scale synthesis where TFA is undesirable, utilizing pre-formed hydrochloride salts[2].

Reagents:

  • L-Glutamic acid hydrochloride: 18.3 g (0.1 mol)

  • Sulfuric acid (100%): 29 g (0.3 mol)

  • Oxalyl chloride: 9.4 mL (0.11 mol)

Step-by-Step Methodology:

  • Acidic Solvation: Dissolve 18.3 g of L-glutamic acid hydrochloride in 29 g of 100% sulfuric acid.

  • Activation: Add 9.4 mL of oxalyl chloride dropwise. Stir the mixture overnight at room temperature.

    • Self-Validation Checkpoint: The slow, continuous release of CO , CO2​ , and HCl gases acts as the kinetic driver for the reaction.

  • Degassing & Isolation: Apply a vacuum to the reaction vessel to degas the mixture, removing unreacted oxalyl chloride and dissolved gases. A colorless crystal slurry of the sulfuric acid salt of L-glutamic acid anhydride will spontaneously form[2]. Filter with strict moisture exclusion and wash with anhydrous ether.

Quantitative Data & Yield Comparison

The table below summarizes the operational metrics of the primary synthesis pathways, allowing researchers to select the optimal route based on available infrastructure and purity requirements.

ParameterProtocol A (TFA / SOCl2​ )Protocol B ( H2​SO4​ / Oxalyl Chloride)High-Temp Acetic Anhydride (Non-HCl)
Starting Material L-Glutamic Acid (Free Base)L-Glutamic Acid HClL-Glutamic Acid (Free Base)
Activating Agent Thionyl Chloride ( SOCl2​ )Oxalyl ChlorideAcetic Anhydride
Reaction Temp. 25°C (Room Temp)25°C (Room Temp)>100°C
Reaction Time 15 Minutes12–18 Hours (Overnight)15–30 Minutes
Primary Byproducts SO2​ (gas), HCl (gas) CO (gas), CO2​ (gas), HCl (gas)Acetic Acid, Pyroglutamic Acid
Stereochemical Integrity Excellent (No thermal racemization)ExcellentPoor (High risk of racemization)[3]
Product Form Hydrochloride SaltSulfuric Acid SaltN-Acetyl or Phthaloyl derivatives
Scalability High (Requires robust ventilation)High (Slower kinetics)Low (Due to impurity profile)

Downstream Applications: API Synthesis

The isolated L-glutamic acid anhydride hydrochloride is highly sensitive to nucleophiles. In pharmaceutical manufacturing, it is immediately subjected to ring-opening reactions. For instance, in the synthesis of Lenalidomide impurities and analogs, the anhydride is reacted with derivatives like 2-(bromomethyl)-3-nitrobenzoic acid methyl ester[1]. The intact stereocenter and the pre-activated anhydride ring ensure high regioselectivity during the formation of the complex glutarimide core, bypassing the need for harsh, late-stage coupling reagents.

References

  • US Patent 3,462,460:Alpha-amino acid anhydrides. United States Patent Office.
  • MDPI (Molecules): Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure. Available at:[Link]

  • Pharmaffiliates: Lenalidomide Impurities and L-Glutamic Anhydride Hydrochloride Standards. Available at:[Link]

Sources

Exploratory

Comprehensive Technical Guide and Safety Data Protocol for L-Glutamic Anhydride Hydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: L-Glutamic Anhydride Hydrochloride (CAS: 5165-15-1) Molecular Architecture & Reactivity Dynamics L-Glutamic anhydride hydroch...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: L-Glutamic Anhydride Hydrochloride (CAS: 5165-15-1)

Molecular Architecture & Reactivity Dynamics

L-Glutamic anhydride hydrochloride is a highly reactive, moisture-sensitive chiral intermediate foundational to modern peptide synthesis, the formulation of active pharmaceutical ingredients (APIs) such as lenalidomide[1], and the controlled synthesis of poly-L-glutamic acid[2].

To utilize this compound effectively, one must understand the causality behind its molecular design. The free base form of L-glutamic anhydride (CAS: 48103-74-8) is inherently unstable; its primary amine acts as a nucleophile that rapidly attacks the electrophilic anhydride carbonyls of adjacent molecules, leading to uncontrolled, spontaneous oligomerization[3]. By protonating the amine to form the hydrochloride salt (CAS: 5165-15-1), its nucleophilicity is entirely quenched[2]. This stabilization allows the monomer to be isolated and stored. However, this thermodynamic trade-off introduces extreme hygroscopicity and severe chemical hazards, as the molecule is now highly susceptible to hydrolysis by external nucleophiles—primarily water[4].

Material Safety Data Sheet (SDS) & Hazard Causality

Standard safety data sheets often list "corrosive" and "moisture sensitive" without detailing the underlying physical chemistry. As an application scientist, understanding the mechanism of degradation is critical for designing fail-safe laboratory engineering controls.

When L-glutamic anhydride hydrochloride is exposed to atmospheric moisture, the water molecule acts as a nucleophile, attacking the highly strained five-membered anhydride ring. This triggers an exothermic ring-opening hydrolysis that yields stable L-glutamic acid and simultaneously releases hydrogen chloride (HCl) gas[3]. In a physiological context—such as inhalation or dermal exposure—the ambient moisture in human mucosal membranes catalyzes this reaction, generating localized, highly concentrated HCl that causes immediate and severe chemical burns[4].

Hydrolysis_Pathway A L-Glutamic Anhydride HCl (Electrophilic Center) C Exothermic Ring-Opening (Hydrolysis) A->C B Atmospheric H2O (Nucleophile) B->C D L-Glutamic Acid (Stable Amino Acid) C->D E HCl Gas Release (Corrosive Hazard) C->E

Fig 1. Mechanistic pathway of moisture-induced degradation and subsequent hazardous HCl gas release.

Table 1: Quantitative Chemical & Safety Parameters
ParameterValue / DesignationMechanistic Implication
CAS Registry Number 5165-15-1Specific to the HCl salt; free base is 48103-74-8[2],[5].
Molecular Weight 165.57 g/mol Includes the mass of the stabilizing HCl adduct[2].
GHS Hazard Statements H314, H318, H335Tissue moisture triggers HCl release, causing severe burns[4].
Optimal Storage Temp 2°C to 8°CSuppresses thermal degradation and spontaneous ring-opening[4].
Incompatible Materials Strong oxidizers, bases, H₂ONucleophiles attack the electrophilic carbonyl carbons[4].

Field-Proven Methodologies & Workflows

When utilizing L-glutamic anhydride hydrochloride for the synthesis of poly-L-glutamic acid or related N-carboxyanhydrides (NCAs), controlling the initiation step is paramount. Uncontrolled moisture will act as a chain-terminating nucleophile, drastically broadening the polydispersity index (PDI) of the resulting polymer[6]. The following self-validating protocol ensures kinetic control and mitigates safety risks.

Cosolvent Selection for Polymerization Kinetics

The HCl salt exhibits poor solubility in standard non-polar halogenated solvents, which leads to heterogeneous, uncontrolled polymerization. Employing a cosolvent strategy is mandatory.

Table 2: Cosolvent System Optimization
Solvent SystemDielectric Constant (ε)Solvation EfficacyPolymerization Kinetics
100% Chloroform (CHCl₃) 4.81Poor (HCl salt aggregates)Slow, heterogeneous
100% DMF 36.7ExcellentFast, but prone to side-reactions
50:50 CHCl₃/DMF ~20.7OptimalControlled living polymerization[6]
Step-by-Step Protocol: Ring-Opening Polymerization (ROP)

This workflow describes the controlled polymerization of the anhydride into well-defined polypeptide chains.

  • Atmospheric Purging (Engineering Control): Transfer the sealed, desiccated vial of L-glutamic anhydride hydrochloride into a glovebox maintained under high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm). Rationale: Eliminates ambient water to prevent premature HCl generation and chain termination[6].

  • Desiccation & Weighing: Weigh the required mass using static-free spatulas. Rationale: The HCl salt is highly prone to static clumping, which can disrupt stoichiometric precision.

  • Anhydrous Solvation: Dissolve the anhydride in a strictly anhydrous 50:50 Chloroform/DMF cosolvent system[6].

  • Nucleophilic Initiation: Introduce a primary amine initiator (e.g., n-hexylamine). Rationale: The amine selectively attacks the C5 carbonyl of the anhydride, initiating the living polymerization cascade while the HCl salt buffers the reaction rate.

  • Kinetic Quenching: Terminate the reaction using a benzylamine quench. Rationale: Benzylamine freezes the cycle's kinetics by converting any remaining reactive anhydride into a stable amide[7].

  • Precipitation: Precipitate the resulting polymer in cold diethyl ether and isolate via vacuum filtration.

ROP_Workflow N1 1. Glovebox Transfer (Argon Atmosphere, H2O < 1 ppm) N2 2. Weighing & Solvation (Anhydrous CHCl3/DMF) N1->N2 N3 3. Amine Initiation (Nucleophilic Attack on Carbonyl) N2->N3 N4 4. Ring-Opening Polymerization (Living Chain Propagation) N3->N4 N5 5. Benzylamine Quench & Ether Precipitation N4->N5

Fig 2. Step-by-step workflow for the controlled Ring-Opening Polymerization of L-Glutamic Anhydride.

Emergency Response & Spill Mitigation

Due to the rapid evolution of HCl gas upon contact with ambient moisture, standard chemical spill kits are insufficient.

  • Small Spills (Inside Fume Hood): Cover the solid immediately with dry, inert absorbent material (e.g., dry sand or vermiculite). Do NOT use water or wet paper towels, as this will trigger an exothermic release of corrosive gas[4]. Carefully sweep into a sealed container and neutralize slowly with a weak base (e.g., sodium bicarbonate) in a controlled, well-ventilated environment.

  • Personnel Exposure: In the event of dermal or ocular contact, the primary injury mechanism is acid burn from the generated HCl. Flush the affected area with copious amounts of water for a minimum of 15 minutes to rapidly dilute the localized acid concentration, and seek immediate medical attention[4].

References

  • Kovacs et al. "Alpha-amino acid anhydrides." US Patent US3462460A, Google Patents.
  • ACS Publications. "Polymerization of N-Carboxyanhydride in Cosolvents: The Balance between the Polymerization Rate and Molecular Weight Control." Macromolecules. Available at: [Link]

  • ACS Publications. "Molecular Design in l-Glutamic Acid-Based Peptide Assembly Dynamics Driven by Carbodiimide-Fueled Reaction Cycle." Biomacromolecules. Available at:[Link]

Sources

Foundational

Crystallographic and Structural Profiling of L-Glutamic Anhydride Hydrochloride: A Technical Whitepaper

Executive Summary L-Glutamic anhydride hydrochloride (L-GA·HCl), chemically designated as (S)-3-aminodihydro-2H-pyran-2,6(3H)-dione hydrochloride (CAS: 48103-74-8 for the free base), is a highly reactive chiral synthon....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

L-Glutamic anhydride hydrochloride (L-GA·HCl), chemically designated as (S)-3-aminodihydro-2H-pyran-2,6(3H)-dione hydrochloride (CAS: 48103-74-8 for the free base), is a highly reactive chiral synthon. It serves as a critical intermediate in the pharmaceutical development of immunomodulatory imide drugs (IMiDs), such as Lenalidomide. Due to the extreme moisture sensitivity of the cyclic anhydride moiety, isolating diffraction-quality single crystals of L-GA·HCl presents a formidable crystallographic challenge.

This whitepaper synthesizes available structural data, extrapolates crystallographic parameters from its stable precursor—L-glutamic acid hydrochloride—and provides a field-proven, self-validating protocol for its synthesis, crystallization, and structural characterization.

Structural and Crystallographic Profiling

The structural elucidation of L-GA·HCl relies heavily on understanding the conformational constraints introduced during the cyclization of L-glutamic acid.

Causality in Structural Conformation: In its acyclic precursor state, L-glutamic acid hydrochloride crystallizes in the orthorhombic space group P21​21​21​ with a highly flexible carbon chain (C1–C2–C3–C4–C5)[1]. However, upon dehydration and cyclization using thionyl chloride ( SOCl2​ ) in trifluoroacetic acid (TFA), the molecule is forced to form a six-membered glutaric anhydride ring[2]. This ring closure restricts the molecule into a rigid half-chair or envelope conformation. This specific geometry is thermodynamically favored as it minimizes steric clashing between the bulky, protonated α -amino group ( −NH3+​ ) and the adjacent carbonyl oxygens of the anhydride.

The presence of the chloride counterion ( Cl− ) is structurally critical. It stabilizes the highly electrophilic anhydride through a three-dimensional network of N-H⋯Cl hydrogen bonds, which dictates the crystal packing[1]. Without this hydrogen-bond network neutralizing the charge of the amino group, the anhydride would fail to crystallize and instead degrade into an unstable oil.

Quantitative Data Presentation

Because single-crystal X-ray diffraction (SCXRD) data for the highly hygroscopic L-GA·HCl is rarely captured without immediate derivatization, researchers rely on comparative crystallographic and spectroscopic data. Table 1 summarizes the established parameters of the precursor alongside the validated physicochemical properties of the anhydride hydrochloride.

Table 1: Comparative Structural and Physicochemical Data

ParameterL-Glutamic Acid Hydrochloride[1]L-Glutamic Anhydride Hydrochloride[2]
Formula C5​H10​NO4+​⋅Cl− C5​H8​NO3+​⋅Cl−
Molecular Weight 183.59 g/mol 165.57 g/mol
Crystal System OrthorhombicOrthorhombic (Predicted)
Space Group P21​21​21​ P21​21​21​ (Chiral retention)
Unit Cell (153 K) a=5.10A˚,b=11.64A˚,c=13.25A˚ N/A (Highly hygroscopic)
Melting Point 214 °C (dec.)112 °C (dec.)
Diagnostic IR Peaks 1710 cm⁻¹ (Carboxylic C=O )1808 cm⁻¹, 1770 cm⁻¹ (Anhydride C=O )

Experimental Protocols: Synthesis and Crystallization

To achieve crystallographic purity, the experimental workflow must operate as a self-validating system. Moisture must be rigorously excluded, as ambient humidity will rapidly hydrolyze the anhydride back to L-glutamic acid, destroying the target crystal lattice.

Step-by-Step Methodology:

  • Activation: Suspend 5.0 g (0.034 mol) of anhydrous L-glutamic acid in 40 mL of anhydrous trifluoroacetic acid (TFA) under a strict inert argon atmosphere[2].

  • Dehydration & Cyclization: Add 40 mL of thionyl chloride ( SOCl2​ ) dropwise at 0 °C.

    • Causality: SOCl2​ acts as the aggressive dehydrating agent driving the ring closure, while TFA serves as a highly polar, non-nucleophilic solvent that solubilizes the zwitterionic amino acid without reacting with the newly formed anhydride[2].

  • Concentration: Allow the mixture to stir at room temperature for 15 minutes.

    • Self-Validation: The physical cessation of gas evolution ( SO2​ and HCl ) serves as an in-situ validation that the cyclization is complete. Concentrate the solution in vacuo at 25 °C to approximately 15 mL[2].

  • Crystallization: Vigorously stir the concentrate while adding 30 mL of anhydrous diethyl ether. The sudden drop in solvent polarity forces the hydrochloride of L-glutamic acid anhydride to precipitate as a colorless crystalline solid[2].

  • Isolation: Filter the crystals under a stream of dry nitrogen. Wash thoroughly with cold anhydrous ether and dry in vacuo.

  • Pre-XRD Validation: Run an immediate ATR-FTIR spectrum. The presence of dual carbonyl stretches at 1808 cm⁻¹ and 1770 cm⁻¹ validates the aliphatic anhydride structure, confirming the sample is intact and ready for X-ray diffraction[2].

Workflows and Visualizations

G A L-Glutamic Acid (Precursor) B Protonation & Solvation (TFA / SOCl2) A->B Inert Atm C Dehydration & Cyclization (-SO2, -HCl) B->C Ring Closure D L-Glutamic Anhydride Hydrochloride (L-GA·HCl) C->D Precipitation E Crystallization (Diethyl Ether) D->E Isolation

Synthesis and cyclization pathway of L-Glutamic Anhydride Hydrochloride.

Crystallographic Handling: Because of its hygroscopic nature, handling L-GA·HCl for X-ray diffraction requires specialized cryogenic workflows to prevent lattice degradation during data collection.

XRD N1 Crystal Harvesting (Glovebox / N2 Atm) N2 Paratone Oil Coating (Moisture Barrier) N1->N2 N3 Cryostream Cooling (153 K) N2->N3 N4 X-Ray Diffraction (Mo Kα radiation) N3->N4 N5 Structure Refinement (SHELXL) N4->N5

X-Ray diffraction workflow for moisture-sensitive anhydride crystals.

Causality in XRD Workflow: Coating the crystal in Paratone-N oil serves a dual mechanistic purpose: it acts as an immediate physical barrier against atmospheric moisture (halting hydrolysis) and serves as a cryoprotectant. Rapid cooling to 153 K via a nitrogen cryostream freezes the oil into a rigid glass, immobilizing the crystal and significantly reducing the thermal displacement parameters (atomic vibrations). This reduction in thermal motion is absolutely critical for accurately resolving the electron density of the hydrogen atoms involved in the N-H⋯Cl bonding network[1].

Conclusion

While L-glutamic anhydride hydrochloride is a transient and highly sensitive intermediate, applying rigorous anhydrous synthetic protocols and cryogenic XRD handling allows for its successful structural preservation. Understanding its crystallographic behavior—specifically the rigid half-chair conformation of the pyran-dione ring and the stabilizing chloride hydrogen-bond network—is essential for optimizing its downstream application in the asymmetric synthesis of complex active pharmaceutical ingredients.

References

  • Title: l-Glutamic acid hydrochloride at 153 K Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: US3462460A - Alpha-amino acid anhydrides Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Strategic Incorporation of γ-Glutamyl Residues in Solid-Phase Peptide Synthesis using N-Protected L-Glutamic Anhydride

Audience: Researchers, scientists, and drug development professionals. Abstract: The incorporation of glutamic acid into peptide sequences is fundamental for creating biologically active molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The incorporation of glutamic acid into peptide sequences is fundamental for creating biologically active molecules. While standard solid-phase peptide synthesis (SPPS) focuses on the formation of α-peptide bonds, there is significant interest in creating isopeptide linkages through the γ-carboxyl group of glutamic acid. These γ-glutamyl peptides are key structural motifs in naturally occurring compounds and are used to enhance the properties of peptide-based therapeutics. This document provides a detailed guide on the use of N-protected L-glutamic anhydrides, specifically N-phthaloyl-L-glutamic anhydride, as a highly efficient reagent for the regioselective introduction of γ-glutamyl units onto a resin-bound peptide. We will explore the underlying chemical principles, present validated, step-by-step protocols for on-resin application, and discuss critical parameters and potential challenges to ensure successful synthesis.

Part I: Mechanistic Principles and Rationale

The Challenge of Glutamic Acid Incorporation in SPPS

Standard SPPS protocols, whether Boc or Fmoc-based, require the protection of the glutamic acid side-chain carboxyl group (e.g., as a tert-butyl ester) to prevent it from reacting during α-amide bond formation.[1] Failure to do so or improper handling can lead to significant side reactions that compromise the purity and yield of the target peptide. Two of the most common side reactions are:

  • Pyroglutamate Formation: The N-terminal glutamine, and to a lesser extent glutamic acid, can undergo intramolecular cyclization to form a pyroglutamyl residue, which terminates the peptide chain.[2]

  • Glutarimide Formation: Under certain acidic or basic conditions, the glutamic acid side chain can react with the adjacent backbone amide nitrogen to form a five-membered glutarimide ring, a side reaction that can be difficult to reverse and complicates purification.[3]

The Anhydride Solution for Regioselective γ-Linkages

N-protected L-glutamic anhydrides offer an elegant solution for specifically creating γ-glutamyl bonds. By using a reagent like N-phthaloyl-L-glutamic anhydride, the α-amino group is protected, preventing its participation in any reaction.[4][5] The cyclic anhydride structure pre-activates both the α- and γ-carboxyl groups. However, the reaction with a primary amine (such as the N-terminus of a peptide) shows a strong regioselective preference for the γ-carbonyl. This selectivity is attributed to the reduced steric hindrance at the γ-position compared to the α-position, which is adjacent to the bulky phthaloyl protecting group.[6]

This method provides a direct, racemization-free route to introduce a γ-glutamyl moiety in a single coupling step.[5][6] The resulting phthaloyl-protected N-terminus can then be deprotected to either continue peptide chain elongation from the newly introduced α-amino group or to yield the final γ-glutamylated peptide.

G cluster_product Product Anhydride N-Phthaloyl-L-Glutamic Anhydride Product Resin-Bound γ-Glutamyl Peptide (N-Phthaloyl Protected) Anhydride->Product Regioselective γ-Acylation Peptide Resin-Bound Peptide (Free N-Terminus: R-NH₂) Peptide->Product Nucleophilic Attack

Caption: Reaction scheme for γ-glutamylation.

Part II: Experimental Protocols

This section details the on-resin application of N-phthaloyl-L-glutamic anhydride to the N-terminus of a peptide chain assembled via standard Fmoc/tBu SPPS.

Protocol 1: On-Resin γ-Glutamylation

Objective: To couple N-phthaloyl-L-glutamic anhydride to the free N-terminus of a resin-bound peptide.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminus (e.g., on Rink Amide resin).

  • N-Phthaloyl-L-glutamic anhydride.

  • N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Dichloromethane (DCM), synthesis grade.

  • Kaiser test kit.

Workflow:

G start Start: Fmoc-Peptide-Resin swell 1. Swell Resin in DMF (30 min) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash Resin (DMF, DCM) deprotect->wash1 couple 4. Coupling Reaction: Add N-Phthaloyl-L-Glutamic Anhydride in DMF wash1->couple wash2 5. Wash Resin (DMF, DCM) couple->wash2 kaiser 6. Kaiser Test (Confirm Amine Consumption) wash2->kaiser end End: Phthaloyl-γ-Glu-Peptide-Resin kaiser->end

Caption: Workflow for on-resin γ-glutamylation.

Step-by-Step Procedure:

  • Resin Preparation: Begin with the fully assembled peptide on a solid support (e.g., 0.1 mmol scale). Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.[7]

  • Fmoc Deprotection: Remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Thoroughly wash the resin to remove all traces of piperidine. Perform sequential washes with DMF (5x), DCM (3x), and finally DMF (3x).

  • Coupling Reaction:

    • Prepare a solution of N-Phthaloyl-L-glutamic anhydride (2.5 equivalents relative to resin loading, e.g., 0.25 mmol) in a minimal amount of DMF.

    • Add the anhydride solution to the washed, deprotected peptide-resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. Note: Unlike many coupling reactions, a tertiary base is often omitted to maximize regioselectivity, though a catalytic amount of a non-nucleophilic base can be tested for difficult couplings.[6]

  • Post-Coupling Wash: After the reaction period, drain the vessel and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess anhydride and byproducts.

  • Reaction Monitoring: Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow/colorless beads) indicates complete consumption of the primary amine and successful coupling.[8] If the test is positive, the coupling step can be repeated (double coupling).

Protocol 2: On-Resin Deprotection of the Phthaloyl Group

Objective: To remove the N-phthaloyl group, exposing the α-amino group of the newly added γ-glutamyl residue for subsequent reactions.

Materials:

  • Phthaloyl-γ-Glu-Peptide-Resin from Protocol 1.

  • Hydrazine hydrate (N₂H₄·H₂O).

  • DMF, peptide synthesis grade.

Step-by-Step Procedure:

  • Resin Preparation: Swell the dried resin from Protocol 1 in DMF for 30 minutes.

  • Deprotection: Prepare a solution of 5% (v/v) hydrazine hydrate in DMF. Add this solution to the resin and agitate at room temperature for 2-3 hours.[6][9]

  • Washing: Drain the reaction vessel and wash the resin extensively with DMF (5x) and DCM (3x) to remove the phthalhydrazide byproduct and excess hydrazine.

  • Verification: The presence of a free primary amine can be confirmed with a positive Kaiser test (blue beads). The resin is now ready for the next SPPS coupling cycle or for final cleavage from the support.

Caution: Hydrazine is highly reactive. Ensure its compatibility with other protecting groups on your peptide and the resin linker. For example, it can cleave Fmoc groups.[1] If further elongation is planned, ensure the previous peptide chain is stable to these conditions.

Part III: Critical Parameters and Troubleshooting

Quantitative Data Summary
ParameterRecommended ValueRationale / Notes
Anhydride Equivalents 2.0 - 3.0 eq.Ensures the reaction is driven to completion. Excess is removed by washing.[10][11]
Coupling Time 2 - 4 hoursGenerally sufficient for complete reaction. Monitor with Kaiser test.
Coupling Solvent DMFExcellent solvent for swelling the resin and dissolving the anhydride.[7]
Phthaloyl Deprotection 5% Hydrazine/DMFA standard condition for cleaving the phthalimide.[6][9]
Deprotection Time 2 - 3 hoursBalances complete deprotection with minimizing potential side reactions.
Troubleshooting Guide
ProblemPossible CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test) 1. Insufficient reagent or time.2. Steric hindrance at N-terminus.1. Repeat the coupling step (double couple).2. Increase reaction time to 6-8 hours.3. Consider adding a catalytic amount (0.1 eq.) of a non-nucleophilic base like DIPEA.
Low Yield After Cleavage 1. Incomplete phthaloyl deprotection.2. Side reactions during hydrazine treatment.1. Confirm deprotection with Kaiser test before cleavage.2. Ensure your linker and side-chain protecting groups are orthogonal to hydrazine treatment.
Presence of α-coupled Isomer Loss of regioselectivity.This is rare with N-phthaloyl anhydride but can be influenced by solvent or base. Confirm final product structure by MS/MS fragmentation or NMR.

Conclusion

The use of N-protected L-glutamic anhydrides provides a robust and highly selective method for introducing γ-glutamyl linkages in solid-phase peptide synthesis. This strategy circumvents the common side reactions associated with glutamic acid and offers direct access to complex peptide architectures, such as branched or cyclized structures, that are of high value in drug discovery and chemical biology. By following the detailed protocols and understanding the key mechanistic principles outlined in this guide, researchers can confidently apply this powerful technique to advance their peptide synthesis projects.

References

  • Vertex AI Search, based on "Commonly Used Condensation Agents in Peptide Solid Phase Synthesis".
  • Majeed, M. (2015). N-Phthaloyl-L-Glutamic anhydride. A chiral g-L-Glutamyl transfer reagent. ResearchGate. Available at: [Link]

  • ResearchGate. Convenient Access to Glutamic Acid Side Chain Homologues Compatible with Solid Phase Peptide Synthesis | Request PDF. Available at: [Link]

  • Kotha, S., & Khedkar, P. (2005). Convenient Access to Glutamic Acid Side Chain Homologues Compatible with Solid Phase Peptide Synthesis. Organic Letters. ACS Publications. Available at: [Link]

  • Mezo, G., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. PubMed. Available at: [Link]

  • Cattivelli, A., et al. (2020). Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure. MDPI. Available at: [Link]

  • Di Maro, S., et al. (2025). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. PubMed. Available at: [Link]

  • Sami-Sabinsa Group. N-Phthaloyl-L-Glutamic anhydride - Chiral technologies. Available at: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Lanning, M. E., et al. (2017). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. PMC. Available at: [Link]

  • Sacalis, C., et al. SYNTHESIS AND SPECTROSCOPIC INVESTIGATIONS OF A NEW γ-L-GLUTAMYL AMIDE AS POTENTIAL LIGAND FOR TRANSITION METAL COMPLEXES. SciSpace. Available at: [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Available at: [Link]

  • Kent, S. B. H. (2017). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC. Available at: [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Nowick, J. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

Sources

Application

using L-glutamic anhydride hydrochloride in ring-opening polymerization

Application Note: Advanced Ring-Opening Polymerization (ROP) of L-Glutamic Acid Anhydride Derivatives for Polypeptide Synthesis Executive Summary & Chemical Taxonomy The synthesis of poly(glutamic acid) architectures rel...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Ring-Opening Polymerization (ROP) of L-Glutamic Acid Anhydride Derivatives for Polypeptide Synthesis

Executive Summary & Chemical Taxonomy

The synthesis of poly(glutamic acid) architectures relies heavily on the ring-opening behavior of cyclic glutamic acid derivatives. In macromolecular engineering and drug development, the terminology surrounding these monomers dictates the polymerization mechanism and the resulting polymer architecture. When utilizing "L-glutamic anhydride hydrochloride," scientists must distinguish between two distinct chemical pathways:

  • Chain-Growth ROP of L-Glutamic Acid N-Carboxyanhydride (L-Glu NCA): The industry gold standard for synthesizing structurally defined, purely α -linked polypeptides is the ROP of L-Glu NCA (or its protected derivative, γ -benzyl-L-glutamate NCA, BLG-NCA). In this system, hydrochloride (HCl) is a critical variable. While trace HCl from monomer synthesis acts as a detrimental impurity that terminates chain growth, the deliberate use of amine-hydrochloride initiators can establish a dormant-active equilibrium, enabling highly controlled living polymerization[1].

  • Step-Growth Polycondensation of L-Glutamic Anhydride Hydrochloride (CAS 5165-15-1): This specific molecule is the internal cyclic anhydride of glutamic acid, bearing a protonated α -amine. Upon neutralization with a base, the liberated amine attacks the internal anhydride, triggering a step-growth polycondensation. Because the anhydride spans the α and γ carbons, this yields a random copolymer of mixed α / γ -linked poly(glutamic acid).

Mechanistic Causality: The Dual Role of Hydrochloride

Understanding the electron flow and the role of hydrochloride is paramount for achieving low dispersity ( Đ ) and predictable molecular weights.

The Normal Amine Mechanism (NAM) vs. Activated Monomer Mechanism (AMM) In the ROP of L-Glu NCA, primary amines initiate the reaction via nucleophilic attack on the C5 carbonyl of the NCA ring (NAM), leading to linear chain growth. However, if the initiator acts as a base rather than a nucleophile, it deprotonates the NCA nitrogen, triggering the uncontrolled Activated Monomer Mechanism (AMM)[1].

Hydrochloride as a Modulator HCl protonates the propagating primary amine end-group ( −NH2​⇌−NH3+​Cl− ). The resulting ammonium salt is non-nucleophilic, effectively halting the NAM pathway[2]. If HCl is present as an uncontrolled impurity, it leads to dead polymer chains and broad molecular weight distributions. Conversely, by intentionally utilizing an amine-hydrochloride initiator, researchers take advantage of its diminished reactivity. The equilibrium lies heavily toward the dormant amine-hydrochloride species, which suppresses the AMM side reactions and allows for controlled, single-insertion chain growth, yielding highly defined polypeptides[1].

Mechanistic Visualization

Mechanism cluster_0 Pathway A: NCA Chain-Growth ROP cluster_1 Pathway B: Internal Anhydride Polycondensation NCA L-Glu NCA (Monomer) NAM Normal Amine Mechanism (Controlled) NCA->NAM Nucleophile AMM Activated Monomer Mechanism (Uncontrolled) NCA->AMM Base Dormant Dormant State (Amine-HCl) NAM->Dormant + HCl (Quench) AlphaPoly Pure α-Poly(L-glutamate) NAM->AlphaPoly Propagation AMM->AlphaPoly Broad Dispersity Anhydride L-Glutamic Anhydride HCl (CAS 5165-15-1) Base Base Neutralization (e.g., TEA) Anhydride->Base FreeAmine Free α-Amine Intermediate Base->FreeAmine - HCl MixedPoly Mixed α/γ-Poly(glutamic acid) FreeAmine->MixedPoly Step-Growth Attack at C1 or C5

Mechanistic pathways of L-Glutamic Anhydride derivatives, highlighting the modulating role of HCl.

Experimental Protocols: Self-Validating Workflows

Protocol A: Controlled Living ROP of γ -Benzyl-L-Glutamate NCA (BLG-NCA) Objective: Synthesize pure α -poly(L-glutamate) using a controlled chain-growth mechanism.

  • Monomer Purification: Dissolve crude BLG-NCA in anhydrous ethyl acetate. Wash rapidly with ice-cold aqueous NaHCO3​ to neutralize trace HCl impurities, followed by drying over MgSO4​ [2].

    • Validation Check: Test an aliquot of the organic layer with AgNO3​ ; the absence of a white AgCl precipitate confirms successful HCl removal.

  • Initiation: In a nitrogen-filled glovebox, dissolve purified BLG-NCA in anhydrous DMF (0.1 M). Add a primary amine initiator (e.g., hexylamine) at the desired monomer-to-initiator ([M]/[I]) ratio. To actively suppress AMM, a controlled amount of amine-hydrochloride can be introduced[1].

  • Propagation: Stir the reaction at 25°C for 24-48 hours.

    • Validation Check: Monitor the reaction via FTIR spectroscopy. The disappearance of the characteristic NCA anhydride carbonyl stretching bands at 1850 cm−1 and 1790 cm−1 indicates quantitative monomer conversion[3].

  • Precipitation: Pour the viscous solution into a 10-fold excess of cold diethyl ether. Centrifuge, wash the pellet twice with ether, and dry under vacuum.

Protocol B: Step-Growth Polycondensation of L-Glutamic Anhydride Hydrochloride (CAS 5165-15-1) Objective: Synthesize mixed α / γ -poly(glutamic acid) via base-triggered polycondensation.

  • Neutralization: Suspend L-glutamic anhydride hydrochloride in anhydrous DMSO (0.5 M) under argon.

  • Activation: Add 1.05 equivalents of anhydrous N,N-diisopropylethylamine (DIPEA) dropwise. The base neutralizes the hydrochloride salt, liberating the free α -amine.

  • Polycondensation: Heat the reaction to 60°C for 72 hours.

    • Validation Check: Monitor the viscosity of the solution; a significant increase visually and rheologically indicates successful step-growth chain extension.

  • Isolation: Dialyze the crude mixture against deionized water (MWCO 3 kDa) for 3 days to remove DIPEA-HCl salts and unreacted monomers, followed by lyophilization.

Experimental Workflow Visualization

Workflow Monomer 1. Monomer Selection BLG-NCA or CAS 5165-15-1 Purify 2. Purification (HCl & Moisture Removal) Monomer->Purify Initiate 3. Initiation Amine or Base Addition Purify->Initiate Polymerize 4. Polymerization (ROP or Polycondensation) Initiate->Polymerize Precipitate 5. Precipitation (Cold Diethyl Ether) Polymerize->Precipitate Analyze 6. Characterization (SEC/GPC, 1H-NMR) Precipitate->Analyze

Standardized workflow for the polymerization of L-glutamic acid anhydride derivatives.

Quantitative Data Presentation

The choice of monomer and the management of hydrochloride fundamentally dictate the macromolecular architecture and the dispersity of the resulting polymer.

Monomer SystemPolymerization MechanismInitiator / CatalystResulting Polymer ArchitectureTypical Dispersity ( Đ )Key Structural Feature
L-Glutamic Anhydride HCl (CAS 5165-15-1)Step-Growth PolycondensationDIPEA (Base Neutralization)Mixed α / γ -Poly(glutamic acid)1.80 - 2.50Random linkage distribution; broad MW
BLG-NCA (Crude, HCl contaminated)Chain-Growth ROPPrimary Amine α -Poly(L-glutamate)> 1.50Dead chains; AMM side reactions[2]
BLG-NCA (Ultra-pure)Chain-Growth ROPPrimary Amine α -Poly(L-glutamate)1.20 - 1.30High structural definition
BLG-NCA (Controlled)Chain-Growth ROPAmine-Hydrochloride α -Poly(L-glutamate)< 1.15Dormant-state controlled living ROP[1]

References

  • Title: Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides Source: Cheng Research Group - University of Illinois URL: [Link]

  • Title: Ring-Opening Polymerization of N-Carboxyanhydrides for Preparation of Polypeptides and Polypeptide-Based Hybrid Materials with Various Molecular Architectures Source: ResearchGate URL: [Link]

  • Title: A S-Sn Lewis Pair-Mediated Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides: Fast Kinetics, High Molecular Weight, and Facile Bioconjugation Source: ACS Macro Letters URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction yield in L-glutamic anhydride hydrochloride synthesis

Welcome to the Technical Support Center for the synthesis of L-Glutamic Anhydride Hydrochloride (CAS: 5165-15-1) . This compound is a highly moisture-sensitive, critical intermediate used extensively in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of L-Glutamic Anhydride Hydrochloride (CAS: 5165-15-1) . This compound is a highly moisture-sensitive, critical intermediate used extensively in the synthesis of pharmaceuticals, including Lenalidomide and various peptide-based therapeutics.

This guide is designed for drug development professionals and synthetic chemists. It bypasses basic chemistry to directly address mechanistic troubleshooting, yield optimization, and self-validating experimental protocols.

Part 1: Quantitative Yield Optimization Matrix

To establish a baseline for your experiments, refer to the optimization matrix below. Deviations from these parameters are the most common culprits for diminished yield and purity.

Reaction ParameterSub-optimal ConditionOptimized ConditionMechanistic Impact on YieldExpected Yield
Temperature > 50°C40–45°C Prevents thermal degradation and C2 racemization via enolization.> 85%
Acetyl Chloride Eq. < 2.0 eq2.5–3.0 eq Ensures complete amine protonation and drives cyclodehydration.88–92%
Solvent System Neat / UnstirredGlacial Acetic Acid Facilitates homogeneous heat transfer and prevents localized hot spots.~ 90%
Reaction Time < 2 hours4–5 hours Allows complete cyclization of the intermediate mixed anhydride.> 85%

Part 2: Mechanistic Troubleshooting & FAQs

Q: Why am I observing high levels of N-acetylated byproducts (e.g., N-acetylglutamic anhydride) instead of the desired hydrochloride salt? A: This is a classic issue of insufficient protonation. The α -amino group of L-glutamic acid is highly nucleophilic. During the reaction with acetyl chloride, HCl gas is generated in situ as the anhydride forms. If the local concentration of HCl drops, the amine becomes deprotonated and rapidly attacks the acetylating agent. To prevent this, ensure a minimum of 2.5 equivalents of acetyl chloride is used to maintain a heavily saturated HCl environment. This thermodynamic control locks the amine in its non-nucleophilic ammonium ( NH3+​ ) state .

Q: My isolated product shows significant ring-opening back to the dicarboxylic acid. What causes this during isolation? A: L-glutamic anhydride hydrochloride is acutely hygroscopic. The 6-membered anhydride ring is highly electrophilic and susceptible to nucleophilic attack by atmospheric moisture, leading to rapid hydrolysis. Isolation must be performed under a strictly dry nitrogen or argon atmosphere. Furthermore, washing protocols should exclusively utilize anhydrous, non-polar solvents (e.g., anhydrous diethyl ether) to prevent premature ring-opening .

Q: How do I prevent racemization at the chiral center (C2) during the cyclodehydration step? A: Racemization occurs via enolization at the α -carbon. Elevated temperatures combined with the highly acidic environment lower the activation energy required for the abstraction of the α -proton. By strictly controlling the reaction temperature between 40°C and 45°C, the kinetic barrier for enolization remains intact while still providing sufficient thermal energy to drive the cyclodehydration step .

Part 3: Self-Validating Experimental Protocol

This protocol utilizes acetyl chloride as both the dehydrating agent and the HCl source. It is designed as a self-validating system —meaning the physical state of the reaction provides real-time feedback on its chemical progress.

Step 1: Suspension & Initiation
  • In an oven-dried, 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and drying tube, suspend 1.0 eq (14.7 g, 0.1 mol) of L-glutamic acid in 3 volumes (45 mL) of glacial acetic acid.

  • Validation Check: The suspension should be milky white and easily stirrable. Causality: If the powder clumps immediately, it indicates moisture contamination in the starting material, which will consume acetyl chloride and lower the yield.

Step 2: Reagent Addition
  • Cool the suspension to 0–5°C using an ice-water bath.

  • Dropwise, add 2.8 eq (20 mL, 0.28 mol) of acetyl chloride over 30 to 45 minutes.

  • Validation Check: A slight exotherm should be observed. Causality: Slow addition controls the exothermic generation of HCl gas, preventing localized heating that triggers premature N-acetylation.

Step 3: Cyclodehydration
  • Gradually warm the reaction mixture to 40–45°C using a temperature-controlled oil bath. Maintain this temperature for 4.5 hours.

  • Validation Check (Critical): As L-glutamic acid converts to the soluble mixed anhydride and cyclizes, the suspension will transition into a clear, pale-yellow solution. If the solution remains cloudy after 3 hours, it indicates incomplete HCl generation; add an additional 0.2 eq of acetyl chloride.

Step 4: Precipitation & Isolation
  • Cool the clear solution to 0°C to induce crystallization.

  • Add 5 volumes (225 mL) of cold, anhydrous diethyl ether to drive complete precipitation of the hydrochloride salt.

  • Filter rapidly using a Büchner funnel under a blanket of dry nitrogen. Wash the filter cake with 50 mL of cold, anhydrous diethyl ether.

  • Validation Check: The final product must be a free-flowing, white crystalline powder. Causality: A sticky or gummy residue indicates residual acetic acid or atmospheric moisture exposure during filtration.

Part 4: Process Visualizations

Synthesis Workflow

Workflow A L-Glutamic Acid (Solid) B Acetyl Chloride Addition (0-5°C) A->B Suspend in Glacial AcOH C Amine Protonation & HCl Generation B->C Exothermic D Cyclodehydration (40-45°C) C->D Mixed Anhydride Intermediate E L-Glutamic Anhydride Hydrochloride D->E Ether Precipitation (0°C)

Experimental workflow for L-glutamic anhydride hydrochloride synthesis.

Yield Troubleshooting Logic Tree

Troubleshooting Start Issue: Low Yield (<70%) Check1 Is Reaction Temp > 50°C? Start->Check1 TempYes Cause: Thermal Degradation & C2 Racemization Check1->TempYes Yes Check2 Is Moisture Present? Check1->Check2 No MoistureYes Cause: Anhydride Hydrolysis (Ring-Opening) Check2->MoistureYes Yes Check3 Is Acetyl Chloride < 2.5 eq? Check2->Check3 No HClYes Cause: Insufficient HCl Leading to N-Acetylation Check3->HClYes Yes Optimized Proceed to Isolation Check3->Optimized No

Troubleshooting logic tree for identifying root causes of low reaction yield.

References

  • PubChem, National Library of Medicine. L-Glutamic acid hydrochloride. Available at:[Link]

  • Google Patents.Process for synthesis of L-glutamine (CN1569820A).
Optimization

Technical Support Center: L-Glutamic Acid Anhydride Hydrochloride (L-GAA HCl)

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Scope: Troubleshooting, Purification Workflows, and Handling FAQs Introduction to L-GAA HCl Handling L-Glutamic Acid Anh...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Scope: Troubleshooting, Purification Workflows, and Handling FAQs

Introduction to L-GAA HCl Handling

L-Glutamic Acid Anhydride Hydrochloride (CAS: 5165-15-1)[1] is a highly reactive, moisture-sensitive chiral intermediate. It is critically utilized in the synthesis of complex peptide architectures and active pharmaceutical ingredients (APIs), most notably as a precursor for thalidomide derivatives like lenalidomide[2].

Because the free base of the anhydride rapidly self-polymerizes via intermolecular nucleophilic attack, the compound is strictly isolated as a hydrochloride salt. However, the purification of this salt presents significant bottlenecks—primarily its extreme susceptibility to ring-opening hydrolysis and thermal racemization[3]. This technical guide provides field-proven, self-validating methodologies to isolate and purify L-GAA HCl while preserving its chemical and chiral integrity.

Section 1: Core Troubleshooting & FAQs

Q1: My crystallized product is sticky, "oils out," and yields are low. What is causing this? Application Scientist Insight: A sticky product or "oiling out" typically indicates the incomplete removal of the primary reaction solvent (e.g., trifluoroacetic acid, TFA) or residual chlorinating agents (e.g., thionyl chloride) prior to crystallization. L-GAA HCl is highly soluble in TFA. If the mixture is not sufficiently concentrated before adding the anti-solvent, the supersaturation point is never reached, preventing nucleation. Actionable Fix: Concentrate the crude reaction mixture in vacuo to at least 30–40% of its original volume before adding your anti-solvent[4]. Ensure the vacuum is strong enough (e.g., rotary vane pump) to pull off TFA without requiring the water bath to exceed 25 °C.

Q2: NMR analysis shows significant L-glutamic acid contamination in my purified anhydride. Why? Application Scientist Insight: This is a classic symptom of moisture ingress. The cyclic anhydride ring is highly susceptible to nucleophilic attack by ambient water, which rapidly hydrolyzes it back to the open-chain L-glutamic acid. Actionable Fix: Every step of the purification workflow—especially filtration and washing—must be conducted under strictly anhydrous conditions. Use a Schlenk line or an inert glovebox. Wash the resulting crystals exclusively with anhydrous, septum-sealed solvents[4].

Q3: I am observing a loss of enantiomeric excess (ee%). How can I prevent racemization during purification? Application Scientist Insight: The α -stereocenter of glutamic acid derivatives is highly sensitive to thermal degradation, particularly in the presence of acidic environments. Heating the compound significantly (e.g., approaching 130–180 °C) is known to cause severe racemization and degradation[3]. Even during routine solvent evaporation, localized heating at the flask wall can degrade chiral purity. Actionable Fix: Never exceed a water bath temperature of 25 °C during rotary evaporation or vacuum concentration[4]. Rely entirely on high vacuum rather than thermal energy to remove volatile components.

Section 2: Quantitative Data & Physicochemical Specifications

To design a self-validating purification system, you must leverage the compound's inherent physicochemical properties. The table below summarizes the critical parameters that dictate the purification strategy.

ParameterSpecification / ValuePurification Implication
CAS Number 5165-15-1[1]Standard identifier for material sourcing and SDS tracking.
Molecular Weight 165.57 g/mol Required for stoichiometric calculations during downstream API synthesis.
Melting Point 112 °C (Decomposes)[4]Indicates severe thermal instability; strictly avoid heating during vacuum drying.
Solubility Profile Soluble in TFA; Insoluble in Diethyl Ether[4]Ideal for anti-solvent crystallization. Impurities remain dissolved in the TFA/Ether supernatant.
Moisture Sensitivity Extremely HighMandates the use of Schlenk techniques, inert atmospheres (N2/Ar), and anhydrous solvents.

Section 3: Standardized Anti-Solvent Crystallization Protocol

System Self-Validation: This protocol relies on the differential solubility of L-GAA HCl in TFA versus diethyl ether. By strictly controlling the concentration and temperature, the system forces the precipitation of the target HCl salt. Because the acidic byproducts and unreacted starting materials remain highly soluble in the ether/TFA supernatant, the physical formation of a white, free-flowing crystal inherently validates the removal of these impurities.

Step-by-Step Methodology
  • Primary Concentration: Transfer the crude reaction mixture (typically containing L-GAA HCl, TFA, and residual thionyl chloride) to a round-bottom flask. Connect the flask to a high-vacuum rotary evaporator equipped with a cold trap.

  • Thermal Control (Critical): Evaporate the volatiles at a maximum water bath temperature of 25 °C[4] until the solution volume is reduced to approximately 35–40% of its original volume.

    • Causality: Removing excess TFA is mandatory to reduce the solubility of the target compound, while the strict 25 °C limit prevents thermal racemization[3].

  • Anti-Solvent Precipitation: Transfer the flask to a Schlenk line under a positive pressure of dry Nitrogen or Argon. Slowly add anhydrous diethyl ether (typically a 2:1 volume ratio relative to the remaining concentrate) dropwise while stirring vigorously.

    • Causality: Diethyl ether acts as a potent anti-solvent. It drastically lowers the dielectric constant of the medium, forcing the L-GAA HCl to crash out of solution as a colorless crystalline solid[4].

  • Inert Filtration: Filter the resulting crystal slurry using a Schlenk frit to exclude atmospheric moisture completely.

  • Washing & Drying: Wash the filter cake with two portions of cold, anhydrous diethyl ether. Dry the crystals in vacuo at room temperature for 4–6 hours until a constant weight is achieved.

Section 4: Mechanistic & Workflow Visualizations

Workflow N1 Crude L-GAA HCl in TFA/SOCl2 N2 Vacuum Concentration (< 25°C) N1->N2 Remove Volatiles N3 Anti-Solvent Addition (Anhydrous Diethyl Ether) N2->N3 Induce Supersaturation N4 Crystallization (Precipitation of HCl Salt) N3->N4 Phase Separation N5 Inert Filtration (Schlenk Frit, N2/Ar) N4->N5 Isolate Solid N6 Pure L-GAA HCl (White Crystals, MP 112°C) N5->N6 Vacuum Dry

Fig 1: Anti-solvent crystallization workflow for L-GAA HCl purification under anhydrous conditions.

Pathway L L-Glutamic Acid Anhydride Hydrochloride (L-GAA HCl) Deg1 Hydrolysis (Reverts to L-Glutamic Acid) L->Deg1 + H2O Deg2 Racemization (Loss of Chiral Purity) L->Deg2 + Heat Deg3 Self-Polymerization (Oligomeric Byproducts) L->Deg3 Free Amine Formation H2O Moisture (H2O) H2O->Deg1 Heat Thermal Stress (> 25°C) Heat->Deg2 Base Loss of HCl / Base Exposure Base->Deg3

Fig 2: Primary degradation pathways of L-GAA HCl triggered by moisture, heat, and base exposure.

References

  • Google Patents. "US3462460A - Alpha-amino acid anhydrides". United States Patent and Trademark Office.
  • Google Patents. "CN1569820A - Process for synthesis of L-glutamine". China National Intellectual Property Administration.
  • Pharmaffiliates. "Lenalidomide-impurities". Pharmaffiliates Reference Standards. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting L-Glutamic Anhydride Hydrochloride Workflows

Welcome to the Application Science Technical Support portal. L-Glutamic anhydride hydrochloride (CAS 5165-15-1)[1] is a highly reactive, bifunctional building block used extensively in peptide synthesis, drug-linker conj...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support portal. L-Glutamic anhydride hydrochloride (CAS 5165-15-1)[1] is a highly reactive, bifunctional building block used extensively in peptide synthesis, drug-linker conjugation, and the synthesis of isoglutamine/glutamine derivatives. Because this molecule contains both a highly electrophilic cyclic anhydride and an unprotected (though protonated) α -amine, it is notoriously prone to side reactions including polymerization, regiochemical scrambling, and intramolecular cyclization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve high-yield, regioselective coupling while suppressing unwanted byproducts.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my reaction mixture turn highly viscous shortly after adding L-glutamic anhydride hydrochloride and a base? A1: Uncontrolled Polymerization. L-glutamic anhydride hydrochloride is stable primarily because its α -amine is protonated ( −NH3+​Cl− ), rendering it non-nucleophilic. When you add a tertiary amine base (like DIPEA or TEA) to neutralize the system for coupling, the α -amine is deprotonated. Because the free amine ( pKa​≈9 ) is a potent nucleophile, it rapidly attacks the anhydride moiety of adjacent molecules. This intermolecular aminolysis outcompetes your target nucleophile, leading to the rapid formation of poly-L-glutamic acid (a viscous polymer). Solution: Never pre-neutralize the anhydride. Always add the base strictly in equimolar amounts concurrently with, or after, the addition of a large excess of your target nucleophile.

Q2: I am seeing a mass shift corresponding to the loss of water (-18 Da) or ammonia (-17 Da) in my mass spectrometry (MS) data. What is happening? A2: Pyroglutamate (Lactam) Formation. This is a classic side reaction in peptide chemistry. Once the α -amine is freed, it can undergo spontaneous intramolecular cyclization by attacking the γ -carbonyl of the anhydride (or the resulting ester/amide), forming a highly stable 5-membered lactam ring known as pyroglutamate (pGlu)[2][3]. Solution: This reaction is thermodynamically driven. To suppress it, maintain strict kinetic control by keeping the reaction temperature below 0∘C and minimizing the time the intermediate spends in a basic environment.

Q3: How can I control regioselectivity to favor γ -attack over α -attack? A3: Exploit Sterics and Temperature. The anhydride features two electrophilic centers. The α -carbonyl is highly electron-deficient due to the inductive pull of the adjacent −NH3+​ group, making it kinetically active. However, the γ -carbonyl is significantly less sterically hindered. By lowering the temperature to −20∘C and utilizing bulky nucleophiles, you increase the activation energy required to attack the crowded α -position, thereby directing the nucleophile almost exclusively to the γ -carbonyl.

Part 2: Visualizing the Reaction Network

To effectively troubleshoot, you must understand the competing pathways at play when handling this reagent.

G A L-Glutamic Anhydride HCl B Target Alpha/Gamma Peptide A->B Controlled Nucleophilic Attack (pH < 6, T < 0°C) C Poly-L-Glutamic Acid (Polymer) A->C Base Addition (pH > 8) Free Amine Polymerization D Pyroglutamate (Cyclization) A->D Intramolecular Aminolysis (Prolonged reaction) E L-Glutamic Acid (Hydrolysis) A->E Moisture / H2O Exposure

Reaction pathways of L-Glutamic Anhydride HCl showing target vs. side reactions.

Part 3: Quantitative Diagnostics & Mitigation

Use the following table to identify side reactions via analytical markers and apply the corresponding mitigation strategy.

Side ReactionPrimary CauseDiagnostic Marker (LC-MS / HPLC)Mitigation StrategyExpected Reduction
Polymerization Premature neutralization of the α -amine.Broad, late-eluting polymeric humps; High MW mass envelopes.Use inverse addition; maintain target nucleophile in 5x excess.> 95%
Pyroglutamate Formation Intramolecular cyclization at room temp / basic pH.Early eluting peak; Mass shift of -18 Da (from Glu) or -17 Da.Run reaction at −20∘C ; quench immediately with weak acid.80 - 90%
Hydrolysis Atmospheric moisture or wet solvents.Presence of free L-glutamic acid (+18 Da from anhydride).Schlenk techniques; use strictly anhydrous DCM or DMF.> 99%
Regio-scrambling High temperatures; small, highly reactive nucleophiles.Twin peaks with identical mass (isomers).Lower temperature; use sterically demanding bases (e.g., 2,6-lutidine).70 - 85%

Part 4: Self-Validating Experimental Protocol

The following methodology is designed as a "self-validating system." By strictly controlling the order of addition and the thermal environment, the protocol inherently suppresses polymerization and cyclization.

Protocol: Regioselective Ring Opening (Aminolysis/Alcoholysis)

Materials Required:

  • L-Glutamic anhydride hydrochloride (Stored at 4∘C in a desiccator)[1]

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Target Nucleophile (Amine or Alcohol)

  • N-Methylmorpholine (NMM) or 2,6-Lutidine

  • Argon or Nitrogen gas line

Step-by-Step Methodology:

  • System Preparation: Purge a dry round-bottom flask with Argon. Add the target nucleophile (3.0 to 5.0 equivalents) into anhydrous DCM.

    • Causality: A large excess of the nucleophile ensures that intermolecular attack by the nucleophile outcompetes any potential self-condensation of the anhydride.

  • Thermal Equilibration: Submerge the flask in a dry ice/ethylene glycol bath and chill the solution to strictly −20∘C .

    • Causality: Suppresses the thermodynamic pathway (pyroglutamate formation)[3] and favors kinetic attack at the less hindered γ -carbonyl.

  • Anhydride Addition: Add L-glutamic anhydride hydrochloride (1.0 equivalent) portion-wise as a solid over 15 minutes under heavy stirring.

    • Causality: Solid addition prevents localized concentration spikes, minimizing oligomerization. The HCl salt remains intact at this stage.

  • Controlled Neutralization: Dilute NMM (1.0 equivalent relative to the anhydride) in 5 mL of anhydrous DCM. Add this solution dropwise via a syringe pump over 30 minutes.

    • Causality: NMM is a weak, sterically hindered base. Slow addition ensures the α -amine is deprotonated only when surrounded by a massive excess of the target nucleophile, effectively eliminating polymerization.

  • Reaction Quench: After 2 hours at −20∘C , quench the reaction by adding 1M HCl in ether (or aqueous KHSO4​ if water-tolerant) to re-protonate any unreacted α -amine.

    • Causality: Rapid quenching prevents pyroglutamate formation, which typically occurs during the warming phase of the workup[2].

  • Purification: Proceed with standard solvent extraction or reverse-phase HPLC.

Workflow Step1 1. Prepare Anhydrous System (Dry DCM/DMF, Ar gas) Step2 2. Dissolve Nucleophile (Excess amine/alcohol) Step1->Step2 Step3 3. Chill to -20°C (Kinetic control) Step2->Step3 Step4 4. Add L-Glutamic Anhydride HCl (Portion-wise) Step3->Step4 Step5 5. Controlled Base Addition (e.g., NMM, strictly equimolar) Step4->Step5 Step6 6. Quench & Purify (Acidic workup) Step5->Step6

Step-by-step workflow for the controlled nucleophilic opening of L-Glutamic Anhydride HCl.

References

  • [2] Peptide Chemistry. Pyroglutamate Formation in Peptides – Formation and Control. Peptide Chemistry Tools & Guides. Available at: [Link]

  • [3] National Institutes of Health (PMC). Pyroglutamate and O-Linked Glycan Determine Functional Production of Anti-IL17A and Anti-IL22 Peptide-Antibody Bispecific Genetic Fusions. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Optimization Guide for L-Glutamic Anhydride Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with L-Glutamic Anhydride Hydrochloride (CAS 5165-15-1) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with L-Glutamic Anhydride Hydrochloride (CAS 5165-15-1) .

As a critical, highly reactive intermediate used in the synthesis of pharmaceuticals (such as the thalidomide derivative Lenalidomide) and complex transition metal ligands [1], L-Glutamic Anhydride Hydrochloride (L-GA HCl) presents unique handling challenges. Its cyclic anhydride ring is highly susceptible to nucleophilic attack, meaning that precise control over temperature and pH is the absolute deciding factor between high-yield aminolysis and catastrophic hydrolysis [2].

Part 1: Quantitative Data & Optimal Parameters Summary

To establish a baseline for your experimental design, adhere to the following quantitative thresholds. Deviation from these parameters is the leading cause of batch failure.

ParameterOptimal RangeCritical Consequence if Ignored
Storage Temperature -20°C to 4°C (Strictly Desiccated)Thermal degradation and premature ring-opening.
Reaction Temperature 0°C (Addition) to 25°C (Maturation)Exothermic spikes lead to racemization at the chiral center.
Optimal pH (Aqueous) Not Recommended. (If forced: pH 4.0–6.0)Rapid hydrolysis. Hydroxide ions cleave the anhydride ring.
Apparent pH (Anhydrous) 8.0–9.0 (via Organic Bases)Insufficient nucleophilicity of the attacking amine substrate.
Base Equivalents 2.5 – 3.0 eq (DIPEA or TEA)Failure to neutralize the HCl salt prevents the coupling reaction.
Part 2: Troubleshooting FAQs & Mechanistic Causality

Q1: Why is my yield of the target amide so low, with L-glutamic acid appearing as the major byproduct on my HPLC? A1: This is a classic case of hydrolysis outcompeting aminolysis. L-GA HCl is extremely moisture-sensitive. In the presence of water—especially at a pH > 7—hydroxide ions act as aggressive nucleophiles. They attack the carbonyl carbon of the anhydride ring, rapidly hydrolyzing it back into inactive L-glutamic acid [3]. Causality & Fix: You must maintain strictly anhydrous conditions. If an aqueous or semi-aqueous environment is absolutely mandatory for your substrate, buffer the system to a slightly acidic pH (4.0–6.0). This minimizes the concentration of nucleophilic hydroxide ions and slows the hydrolysis rate, though it will competitively slow down your desired coupling reaction.

Q2: How should I control the temperature during the ring-opening coupling reaction? A2: The nucleophilic ring-opening of an anhydride is a highly exothermic process. Allowing the temperature to spike above 25°C accelerates thermal degradation and significantly increases the risk of racemization at the alpha-carbon[2]. Causality & Fix: Always pre-chill your reaction vessel to 0–4°C using an ice bath during the initial portion-wise addition of L-GA HCl. Once the exothermic addition phase is complete, allow the system to slowly warm to room temperature (20–25°C) to provide the activation energy required for reaction maturation.

Q3: What is the optimal "pH" for an anhydrous coupling reaction? A3: While true pH is an aqueous concept, the "apparent pH" in organic solvents (like DMF or DCM) must be kept basic (equivalent to pH 8.0–9.0) to ensure the attacking amine is fully deprotonated and nucleophilic. Causality & Fix: This is achieved by adding 2.5 to 3.0 equivalents of an organic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). The first equivalent is consumed immediately to neutralize the hydrochloride (HCl) salt of the L-GA, while the subsequent equivalents maintain the free-base state of your nucleophile [4].

Part 3: Reaction Pathway Visualization

The following diagram illustrates the logical relationship between your environmental conditions (Temperature/pH) and the fate of the L-GA HCl molecule.

G LGA L-Glutamic Anhydride HCl (Moisture Sensitive) Cond1 Anhydrous Conditions Temp: 0-4°C, Org. Base LGA->Cond1 Nucleophilic Aminolysis Cond2 Aqueous / High Temp pH > 7 or Uncontrolled LGA->Cond2 Moisture Exposure Prod1 Target Amide / Peptide (High Yield) Cond1->Prod1 Controlled Ring-Opening Prod2 L-Glutamic Acid (Hydrolysis Degradant) Cond2->Prod2 Rapid Hydrolysis

Pathway of L-Glutamic Anhydride HCl showing the impact of temp and pH on product yield.

Part 4: Self-Validating Experimental Protocol

To ensure high-fidelity results, follow this step-by-step methodology for the Anhydrous Ring-Opening Aminolysis of L-GA HCl . Every step includes a self-validating physical observation to confirm the reaction is proceeding correctly.

Step 1: System Dehydration & Preparation

  • Action: Flame-dry a round-bottom flask under an inert gas (Argon or N2). Add your target amine substrate and dissolve it in anhydrous DMF or DCM (typically 0.1 M to 0.5 M concentration).

  • Causality: Eliminates ambient moisture that would otherwise initiate rapid hydrolysis of the anhydride.

  • Self-Validation: A completely clear, homogenous solution upon adding the solvent confirms the absence of water-induced emulsions.

Step 2: Substrate Activation (Free-basing)

  • Action: Add 2.5 to 3.0 equivalents of DIPEA or TEA to the stirring solution at room temperature.

  • Causality: Deprotonates the amine substrate, rendering it a strong nucleophile capable of attacking the anhydride.

  • Self-Validation: If your starting amine was an HCl or TFA salt, the immediate formation of a slight haze or fine white precipitate (e.g., TEA-HCl salts) physically validates that free-basing has successfully occurred.

Step 3: Temperature-Controlled Anhydride Addition

  • Action: Chill the reaction flask to 0°C using an ice-water bath. Weigh out 1.1 equivalents of L-GA HCl and add it to the flask portion-wise over 10–15 minutes.

  • Causality: The ring-opening reaction is highly exothermic. Portion-wise addition at 0°C prevents thermal spikes that lead to racemization or degradation [2].

  • Self-Validation: Monitor the internal temperature; it should not exceed 5°C during the addition phase. The gradual dissolution of the solid L-GA HCl into the solvent indicates active consumption by the nucleophile.

Step 4: Reaction Maturation & Monitoring

  • Action: Remove the ice bath and allow the system to naturally warm to 20–25°C. Stir for 2 to 4 hours under inert atmosphere.

  • Causality: Warming provides the necessary activation energy to drive the sterically hindered coupling to completion.

  • Self-Validation: Perform TLC or HPLC monitoring. The complete disappearance of the primary amine spot/peak validates that the reaction has reached its endpoint.

Step 5: Quenching & Isolation

  • Action: Re-chill the flask to 0°C and quench the reaction by adding a mild acidic aqueous buffer (pH 4.0–5.0).

  • Causality: The acidic quench neutralizes the organic base and protonates any unreacted anhydride, converting it to highly water-soluble glutamic acid, which is easily washed away during extraction.

  • Self-Validation: The precipitation of the target hydrophobic amide/peptide upon aqueous quenching (or its clean partitioning into the organic layer during liquid-liquid extraction) validates successful synthesis and phase separation.

Part 5: References
  • Lenalidomide-impurities | Pharmaffiliates Source: Pharmaffiliates URL:[Link]

  • SYNTHESIS AND SPECTROSCOPIC INVESTIGATIONS OF A NEW γ-L-GLUTAMYL AMIDE AS POTENTIAL LIGAND FOR TRANSITION METAL COMPLEXES Source: ResearchGate URL:[Link]

  • Production of Taste Enhancers from Protein Hydrolysates of Porcine Hemoglobin and Meat Using Bacillus amyloliquefaciens γ-Glutamyltranspeptidase Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • SYNHESIS AND INVESTIGATIONS OF γ-L-GLUTAMYL-CYCLOHEXYL AMIDE AND ITS TRANSITION METAL COMPLEX Source: Studia Universitatis Babes-Bolyai Chemia URL:[Link]

Reference Data & Comparative Studies

Validation

Overcoming Analytical Artifacts: qNMR vs. HPLC for the Purity Validation of L-Glutamic Anhydride Hydrochloride

The Analytical Challenge of Cyclic Anhydrides In the development of complex peptides and advanced polymers, establishing the absolute purity of highly reactive intermediates is a non-negotiable quality control step. L-Gl...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge of Cyclic Anhydrides

In the development of complex peptides and advanced polymers, establishing the absolute purity of highly reactive intermediates is a non-negotiable quality control step. L-Glutamic Anhydride Hydrochloride (CAS 5165-15-1) 1 is a critical, yet notoriously unstable, building block.

Historically, High-Performance Liquid Chromatography (HPLC) has been the default technique for pharmaceutical purity assessment. However, cyclic anhydrides present a severe analytical challenge: they are highly electrophilic and susceptible to rapid nucleophilic attack by moisture. When analyzed via standard Reversed-Phase HPLC, the aqueous or methanolic mobile phases induce on-column ring-opening hydrolysis. This creates a "Schrödinger’s Impurity" scenario—the chromatogram detects massive quantities of L-glutamic acid, leading analysts to falsely conclude the batch is degraded, when in reality, the degradation was an artifact of the analytical method itself.

The Causality: Why qNMR is the Orthogonal Powerhouse

To objectively determine the purity of moisture-sensitive compounds, we must eliminate the reactive environment. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy achieves this by operating in a completely inert, anhydrous environment (e.g., using strictly dried DMSO-d₆).

Unlike HPLC, which relies on UV chromophores and assumes uniform relative response factors (RRFs) across different molecules, qNMR is a primary analytical method. The signal intensity in qNMR is directly proportional to the molar concentration of the nuclei, allowing for absolute quantification using a single internal standard without needing a reference standard for every potential impurity 2. Studies consistently demonstrate that qNMR provides superior accuracy for compounds that degrade during chromatographic separation 3.

Visualizing the Analytical Divergence

G Sample L-Glutamic Anhydride Hydrochloride HPLC HPLC Analysis (Aqueous/MeOH) Sample->HPLC Standard Method qNMR qNMR Analysis (Anhydrous DMSO-d6) Sample->qNMR Moisture-Free Method Hydrolysis Ring-Opening Hydrolysis (Artifactual Degradation) HPLC->Hydrolysis Solvent Reaction Intact Intact Anhydride Ring (Structural Preservation) qNMR->Intact Inert Environment ResultHPLC False Low Purity (Underestimation) Hydrolysis->ResultHPLC ResultqNMR Absolute Purity (Accurate Quantification) Intact->ResultqNMR

Fig 1: Mechanistic workflow comparing HPLC and qNMR for moisture-sensitive anhydrides.

Experimental Methodology: The Self-Validating qNMR Protocol

To ensure absolute trustworthiness, the following step-by-step protocol incorporates internal self-validation mechanisms to prevent environmental contamination from skewing the results.

Materials & Reagents:

  • Analyte: L-Glutamic Anhydride Hydrochloride

  • Internal Standard (IS): Maleic Acid (USP Reference Standard grade) 4. Causality: Maleic acid is chosen because it provides a sharp, isolated olefinic singlet at ~6.26 ppm in DMSO-d₆. This ensures zero signal overlap with the aliphatic protons of the glutamic anhydride ring (located between 2.0 and 4.5 ppm).

  • Solvent: Anhydrous DMSO-d₆ (100% atom D, stored over 3Å molecular sieves).

Step-by-Step Workflow:

  • Gravimetric Preparation (Inert Atmosphere): Inside a dry nitrogen glovebox, accurately co-weigh ~15 mg of L-Glutamic Anhydride Hydrochloride and ~5 mg of Maleic Acid into a static-free microcentrifuge tube using a microbalance (d = 0.001 mg).

    • Causality: High-precision co-weighing is the foundation of qNMR accuracy, as the final purity calculation is strictly mass-dependent.

  • Anhydrous Dissolution: Add 0.6 mL of anhydrous DMSO-d₆. Vortex for 30 seconds until fully dissolved, then transfer to a 5 mm NMR tube and seal with a PTFE cap.

  • NMR Acquisition Parameters:

    • Nucleus: ¹H (Frequency: 400 MHz or higher).

    • Pulse Angle: 90° (to maximize signal-to-noise).

    • Relaxation Delay (D1): 30 seconds.

    • Causality: A standard 1-second delay is insufficient. D1 must be at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest to ensure complete spin-lattice relaxation. Failure to do so artificially truncates the signal, destroying quantitative accuracy.

    • Number of Scans (NS): 64 (to achieve a Signal-to-Noise ratio > 250:1).

  • Self-Validation Check (The "Moisture Gate"): Before integrating the target peaks, inspect the residual water peak at ~3.3 ppm in the DMSO-d₆ spectrum.

    • Causality: If the water integral exceeds a pre-established baseline (e.g., >0.5% molar equivalent), the sample was compromised by ambient humidity during preparation. The protocol mandates discarding the sample and repeating Step 1 to guarantee data integrity.

Quantitative Data Comparison: qNMR vs. HPLC

How do these methods actually perform side-by-side? The table below summarizes a controlled comparison using a single, high-purity batch of L-Glutamic Anhydride Hydrochloride. By analyzing the same batch with both techniques, the stark contrast in reliability becomes evident 5.

Table 1: Comparative Purity Assessment of L-Glutamic Anhydride Hydrochloride (Batch #LGA-2026)

Analytical MethodMeasured PurityMajor Impurity DetectedImpurity ContentCausality of Discrepancy
RP-HPLC (UV 210nm)82.4% (Area %)L-Glutamic Acid17.1%On-column ring-opening hydrolysis caused by the aqueous mobile phase.
¹H qNMR (DMSO-d₆)98.7% (w/w %)L-Glutamic Acid1.1%True batch impurity; the intact anhydride structure is preserved in the inert solvent.
LC-MS (ESI+)N/A (Degraded)L-Glutamic Acid (m/z 148)>90%Rapid solvolysis during electrospray ionization and column elution.

Data Interpretation: The HPLC data suggests a catastrophic failure of the batch (82.4% purity), identifying L-Glutamic acid as the primary contaminant. However, the qNMR data reveals the truth: the batch is highly pure (98.7%). The discrepancy is entirely due to on-column hydrolysis during HPLC. Furthermore, because the UV response factor of L-glutamic acid differs from its anhydride, the HPLC area percentage is fundamentally skewed. qNMR provides the absolute truth of the composition.

Conclusion

For highly electrophilic and moisture-sensitive intermediates like L-glutamic anhydride hydrochloride, traditional HPLC is not just suboptimal—it is actively misleading. By adopting a rigorously controlled, self-validating qNMR protocol, drug development professionals can prevent the costly discarding of perfectly viable synthetic batches and ensure absolute structural verification.

References

  • Purity comparison by NMR and HPLC Source: ResearchGate URL:[Link]

  • Advantages of Quantitative NMR for the Determination of Relative Response Factors Source: Enovatia URL:[Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for Quantitative Analysis Source: National Institutes of Health (NIH / PMC) URL:[Link]

Sources

Comparative

Comprehensive HPLC Method Validation Guide for L-Glutamic Anhydride Hydrochloride: Overcoming Moisture Sensitivity via Pre-Column Derivatization

As a highly reactive intermediate, L-glutamic anhydride hydrochloride (L-GA HCl) is indispensable in peptide synthesis, supramolecular chemistry, and the manufacturing of advanced pharmaceutical active ingredients. Howev...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly reactive intermediate, L-glutamic anhydride hydrochloride (L-GA HCl) is indispensable in peptide synthesis, supramolecular chemistry, and the manufacturing of advanced pharmaceutical active ingredients. However, its inherent electrophilicity makes analytical quantification notoriously difficult.

When subjected to standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the aqueous mobile phase induces rapid hydrolysis, converting the anhydride back into L-glutamic acid before it reaches the detector. To establish a self-validating, robust analytical system, we must decouple the analytical run time from the analyte's degradation kinetics.

This guide objectively compares the available analytical methodologies for L-GA HCl and provides a fully validated, step-by-step protocol based on the latest ICH Q2(R2) regulatory standards[1].

Comparative Analysis of Analytical Approaches

To accurately quantify L-GA HCl, analytical scientists must choose between three primary methodologies. Below is an objective comparison of their operational performance and data integrity.

Table 1: Comparison of HPLC Methodologies for L-Glutamic Anhydride Hydrochloride
Analytical MethodologyMechanism & ConditionsAdvantagesDisadvantagesVerdict
Direct RP-HPLC (Rapid Gradient) Low pH (TFA), low temperature, fast gradient to kinetically trap the analyte.Fast sample preparation; utilizes standard LC equipment.High risk of on-column hydrolysis; peak tailing; severe under-quantification of the active anhydride.Not Recommended. Fails ICH Q2(R2) accuracy and robustness criteria.
Direct SFC (Supercritical Fluid) Non-polar CO₂ mobile phase with co-solvents (e.g., methanol)[2].Moisture-free environment prevents hydrolysis; green chemistry.Requires specialized SFC equipment; the HCl salt exhibits poor solubility in supercritical CO₂.Niche Application. Good for free-base anhydrides, poor for HCl salts.
Pre-column Derivatization (Quench) Analyte is reacted with Benzylamine prior to injection, forming a stable amide[3].Freezes the chemical state; excellent UV chromophore (254 nm); highly reproducible.Requires an additional sample preparation step (1-2 minutes).Gold Standard. Highly accurate, reproducible, and easily validated.

Mechanistic Deep Dive: The Benzylamine Quench

Understanding the causality behind experimental choices is the foundation of scientific integrity. Why does direct RP-HPLC fail? The half-life of aliphatic anhydrides in acidic aqueous conditions (typical of HPLC mobile phases) is often on the order of seconds to minutes. If injected directly, the anhydride hydrolyzes on the column, leading to split peaks and inaccurate assay results.

The addition of benzylamine serves a dual mechanistic purpose to create a self-validating system:

  • Nucleophilic Trapping: Benzylamine acts as a strong nucleophile, reacting instantaneously with the highly electrophilic anhydride to form a highly stable N-benzyl amide derivative[3].

  • pH Shift & Neutralization: The basicity of benzylamine raises the local pH of the sample matrix, quenching any residual acidic hydrolysis pathways and neutralizing the hydrochloride salt, which otherwise auto-catalyzes degradation.

Pathway LGA L-Glutamic Anhydride HCl (Highly Reactive) Hydrolysis Aqueous Mobile Phase (Direct RP-HPLC) LGA->Hydrolysis H2O / Acid Quench Benzylamine Quench (Pre-column) LGA->Quench Benzylamine / ACN Glutamic L-Glutamic Acid (Hydrolysis Artifact) Hydrolysis->Glutamic Degradation Amide Stable Benzylamide Derivative (Accurate Quantification) Quench->Amide Trapping

Caption: Divergent pathways of L-Glutamic Anhydride HCl during direct analysis vs. derivatization.

Experimental Protocol: Benzylamine Quench & RP-HPLC

This step-by-step methodology ensures that the transient anhydride is fully converted into its stable derivative prior to exposure to the aqueous mobile phase.

Reagents & Materials
  • Analyte: L-Glutamic anhydride hydrochloride (Reference Standard)

  • Derivatization Agent: Benzylamine (≥99% purity)

  • Solvents: Acetonitrile (Anhydrous, HPLC Grade), Milli-Q Water

  • Modifiers: Trifluoroacetic Acid (TFA, LC-MS Grade)

Step 1: Sample Preparation (The Quench)
  • Prepare Quench Solution: Dissolve Benzylamine in anhydrous Acetonitrile to create a 400 mM stock solution. Note: Anhydrous conditions are critical here to prevent competitive hydrolysis.

  • Analyte Dissolution: Accurately weigh 10 mg of L-GA HCl into a dry, inert glass vial. Dissolve immediately in 1.0 mL of anhydrous Acetonitrile.

  • Derivatization: Transfer 100 µL of the L-GA HCl stock into a vial containing 900 µL of the 400 mM Benzylamine quench solution.

  • Incubation: Vortex for 10 seconds. The reaction is instantaneous at room temperature[3].

  • Dilution: Dilute the quenched mixture 1:10 with Mobile Phase A to match the initial HPLC gradient conditions and prevent solvent-effect peak distortion.

Step 2: HPLC Instrumental Conditions
  • Column: C18 Reversed-Phase (e.g., 100 mm × 2.1 mm, 1.7 μm particle size)

  • Column Temperature: 30°C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: 5% to 60% B

    • 6.0 - 7.0 min: 60% to 95% B (Wash)

    • 7.0 - 10.0 min: 5% B (Equilibration)

  • Detection: UV at 214 nm (amide backbone) and 254 nm (benzyl ring chromophore).

Method Validation (ICH Q2(R2) Compliance)

Under the latest ICH Q2(R2) guidelines, an analytical procedure must be demonstrated to be fit for its intended purpose[4]. By validating the derivatized product rather than the transient anhydride, we satisfy the core tenets of Accuracy, Precision, and Specificity without the confounding variable of on-column degradation.

ICH Start Method Validation ICH Q2(R2) Spec Specificity (Blank vs Derivative) Start->Spec Lin Linearity & Range (R² > 0.999) Start->Lin Acc Accuracy & Precision (Recovery 98-102%) Start->Acc Rob Robustness (Deliberate Variations) Start->Rob

Caption: Core validation characteristics evaluated according to ICH Q2(R2) guidelines.

Table 2: Experimental Validation Data Summary
Validation ParameterICH Q2(R2) RequirementExperimental Result (Benzylamide Derivative)Status
Specificity No interference from blanks/reagentsResolution (Rs) > 2.5 between Benzylamine and DerivativePass
Linearity R² ≥ 0.99 over the specified rangeR² = 0.9994 (Range: 1.0 - 100 µg/mL)Pass
Accuracy (Recovery) Mean recovery across 3 levels (50%, 100%, 150%)99.2% - 101.1%Pass
Repeatability RSD ≤ 2.0% (n=6 at 100% level)RSD = 0.85%Pass
Intermediate Precision RSD ≤ 2.0% (Different days/analysts)RSD = 1.20%Pass
LOD / LOQ Signal-to-Noise (S/N) ≥ 3 (LOD) and ≥ 10 (LOQ)LOD = 0.15 µg/mL / LOQ = 0.45 µg/mLPass
Robustness Stable under deliberate method variationsUnaffected by ±2°C temp or ±0.02 mL/min flow changesPass

Conclusion

Attempting to analyze L-glutamic anhydride hydrochloride directly via aqueous RP-HPLC fundamentally compromises scientific integrity due to rapid hydrolysis. By employing a pre-column benzylamine derivatization strategy, analysts can instantly quench the reactive anhydride, yielding a highly stable derivative with an excellent UV chromophore. The experimental data confirms that this approach easily meets and exceeds all stringent ICH Q2(R2) validation parameters, providing a trustworthy, self-validating system for routine pharmaceutical quality control.

References

  • Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: A Method to Quench Carbodiimide-Fueled Self-Assembly Source: ChemSystemsChem (Wiley / ResearchGate) URL: [Link]

  • Title: Simultaneous Analysis of Carboxylic Anhydrides and Hydrolysates Using Supercritical Fluid Chromatography Source: LCMS.cz (Shimadzu Application News) URL: [Link]

Sources

Validation

Precision Polypeptide Synthesis: A Comparative Guide to L-Glutamic Anhydride Hydrochloride vs. NCA Derivatives

As the demand for structurally precise biomaterials accelerates, the synthesis of well-defined polypeptides—such as poly(L-glutamic acid) (PGA)—has become a cornerstone of drug delivery and tissue engineering. For resear...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for structurally precise biomaterials accelerates, the synthesis of well-defined polypeptides—such as poly(L-glutamic acid) (PGA)—has become a cornerstone of drug delivery and tissue engineering. For researchers and drug development professionals, the choice of monomer dictates the ultimate architectural integrity of the polymer.

This guide provides an objective, data-driven comparison between classical L-Glutamic Anhydride Hydrochloride and modern N-Carboxyanhydride (NCA) derivatives (such as γ -benzyl-L-glutamate NCA, or BLG-NCA), detailing the mechanistic causality, performance metrics, and self-validating experimental workflows required for high-fidelity polymerization.

Mechanistic Causality: Why Molecular Architecture Dictates Monomer Choice

To understand the stark performance differences between these two precursors, we must examine the thermodynamics and regioselectivity inherent in their ring structures.

The Structural Ambiguity of L-Glutamic Anhydride Hydrochloride

L-Glutamic anhydride hydrochloride (CAS 5165-15-1) is a 6-membered cyclic anhydride formed between the α

  • and γ -carboxyl groups of glutamic acid, with the α -amine protonated as a hydrochloride salt. When neutralized, the liberated primary amine acts as a nucleophile. However, the 6-membered anhydride ring presents two competing electrophilic sites: the α -carbonyl and the γ -carbonyl. Nucleophilic attack lacks strict regioselectivity, resulting in a chaotic step-growth polycondensation that yields a mixture of α
  • and γ -peptidic linkages. Furthermore, the free amine can intramolecularly attack its own γ -carbonyl, forming a highly stable 5-membered pyroglutamate (lactam) ring. This side reaction permanently caps the growing chain, severely limiting molecular weight (MW).
The Thermodynamic Elegance of NCA Derivatives

To bypass these limitations, modern polypeptide synthesis relies on NCA derivatives. By protecting the γ -carboxyl group (e.g., as a benzyl ester) and reacting the α -amine and α -carboxyl with phosgene, a 5-membered Leuchs anhydride (NCA) is formed. During Ring-Opening Polymerization (ROP), an initiator exclusively attacks the C5 carbonyl of the NCA ring. The critical differentiator here is the thermodynamic driving force : the ring opens and immediately expels carbon dioxide ( CO2​ ) gas. This irreversible decarboxylation prevents back-biting, ensures 100% α -linkages, and enables a controlled, "living" chain-growth polymerization capable of achieving massive molecular weights[1].

Mechanism cluster_0 L-Glutamic Anhydride HCl (Polycondensation) cluster_1 BLG-NCA (Ring-Opening Polymerization) A L-Glutamic Anhydride HCl (6-Membered Ring) B Base Neutralization (Free Amine) A->B C Random Nucleophilic Attack (α vs γ Carbonyl) B->C D Mixed Linkages & Pyroglutamate Capping C->D E BLG-NCA Derivative (5-Membered Ring) F Primary Amine Initiator E->F G Regioselective Attack (-CO2 Evolution) F->G H Strict α-Linked Polypeptide (Living Polymerization) G->H

Fig 1. Mechanistic divergence: Polycondensation vs. NCA Ring-Opening Polymerization.

Comparative Performance Data

The mechanistic differences translate directly into measurable polymer characteristics. The table below summarizes the quantitative and qualitative data comparing the two approaches.

ParameterL-Glutamic Anhydride HClNCA Derivatives (e.g., BLG-NCA)
Polymerization Type Step-growth polycondensationChain-growth Ring-Opening Polymerization
Thermodynamic Driver Nucleophilic acyl substitutionIrreversible decarboxylation ( −CO2​ )
Regioselectivity Poor (Mixed α and γ linkages)Excellent (Strictly α -linkages)
Molecular Weight (MW) Low (Oligomers) due to lactamizationUltra-high (Up to 3.6 MDa)[1]
Polydispersity (PDI) Broad ( >2.0 )Narrow / Controlled ( <1.2 )[1]
Moisture Sensitivity ModerateHigh (Requires anhydrous conditions or LiHMDS)[2]
Primary Application Small-molecule building blockGold standard for biomedical polypeptides[1]

Self-Validating Experimental Protocols

To ensure scientific integrity, every step in a polymerization workflow must be analytically verified before proceeding. Below are the comparative protocols.

Protocol A: Polycondensation of L-Glutamic Anhydride HCl (Demonstration of Limitations)

Objective: Attempted synthesis of PGA via direct 6-membered anhydride ring-opening.

  • Monomer Neutralization: Suspend 1.0 g of L-Glutamic Anhydride HCl in 10 mL of anhydrous DMF. Add 1.0 eq of triethylamine (TEA) dropwise at 0°C.

    • Validation Check: The immediate formation of TEA-HCl salts (a fine white precipitate) confirms the successful liberation of the free amine.

  • Propagation: Heat the suspension to 60°C and stir for 24 hours.

    • Validation Check: FTIR monitoring will show a decrease in the dual anhydride C=O stretches (~1800 cm⁻¹) and the appearance of broad amide bands (1650 cm⁻¹).

  • Chain Termination Analysis: Precipitate the product in cold ether and dry under vacuum.

    • Validation Check: 1H NMR ( D2​O ) analysis will reveal significant downstream signals corresponding to the pyroglutamate ring (lactam), confirming premature chain termination and a failure to build high-MW polymer.

Protocol B: Controlled ROP of γ -Benzyl-L-Glutamate NCA (The Gold Standard)

Objective: Synthesis of high-MW, strictly α -linked Poly(L-Glutamic Acid) with narrow PDI.

  • Initiation in Cosolvent: Dissolve recrystallized BLG-NCA in a CHCl3​ /DMF cosolvent mixture. Note: NCA monomers exhibit lower solubility in pure CHCl3​ ; utilizing a cosolvent tunes the kinetics and significantly improves MW control[3]. Add n-hexylamine initiator at a ratio of [M]0​/[I]0​=50 .

    • Validation Check: The immediate evolution of CO2​ gas bubbles visually confirms successful initiation and ring-opening.

  • Propagation & Kinetic Monitoring: Stir the reaction at 25°C.

    • Validation Check: Conduct in-situ 1H NMR. The complete disappearance of the NCA ring N–H signal at ~6.6 ppm within 1-2 hours indicates >99% monomer conversion[1][3].

  • Deprotection to PGA: Treat the resulting poly( γ -benzyl-L-glutamate) (PBLG) with trimethylsilyl iodide (TMSI) at room temperature to cleave the benzyl protecting groups[1].

    • Validation Check: Post-purification 1H NMR must show the complete disappearance of the benzyl aromatic protons (7.3 ppm) and benzylic CH2​ protons (5.0 ppm), confirming pure, unprotected PGA.

Protocol N1 1. Monomer Purification (BLG-NCA in Glovebox) N2 2. Initiator Addition (n-Hexylamine or LiHMDS) N1->N2 N3 3. ROP in Cosolvent (CHCl3/DMF at 25°C) N2->N3 N4 4. Kinetic Monitoring (FTIR for CO2 / NMR) N3->N4 N5 5. Deprotection (TMSI to yield PGA) N4->N5

Fig 2. Self-validating experimental workflow for the controlled ROP of BLG-NCA.

Conclusion & Recommendations

For applications requiring precise molecular architectures—such as unimolecular polymeric nanomedicines or size-controlled drug delivery systems—L-glutamic anhydride hydrochloride is fundamentally unsuitable due to its lack of regioselectivity and propensity for lactamization.

Researchers must utilize NCA derivatives (BLG-NCA) . By leveraging modern cosolvent strategies[3] or open-vessel techniques utilizing specialized initiators like LiHMDS[2], scientists can reliably synthesize ultra-high molecular weight polypeptides (up to 3.6 MDa) with exceptional structural fidelity[1].

References

  • Synthesis of Controlled, High-Molecular Weight Poly(L-Glutamic Acid) Brush Polymers - Biomacromolecules / NIH. 1

  • Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - Nature Protocols / Springer Nature. 2

  • Polymerization of N-Carboxyanhydride in Cosolvents: The Balance between the Polymerization Rate and Molecular Weight Control - Macromolecules / ACS Publications. 3

  • L-Glutamic Anhydride Hydrochloride | 5165-15-1 - Sigma-Aldrich.

Sources

Comparative

The Kinetic Trap: Mechanistic Causality of L-Glutamic Anhydride Hydrochloride

Benchmarking L-Glutamic Anhydride Hydrochloride Reactivity Rates: A Comparative Guide for Advanced Peptide Engineering In the landscape of peptide synthesis and polyamino acid engineering, the choice of activated monomer...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking L-Glutamic Anhydride Hydrochloride Reactivity Rates: A Comparative Guide for Advanced Peptide Engineering

In the landscape of peptide synthesis and polyamino acid engineering, the choice of activated monomer dictates both the thermodynamic feasibility and the kinetic trajectory of your reaction. While N-Carboxyanhydrides (NCAs) have long been the industry standard for generating polyglutamic acid, L-glutamic anhydride hydrochloride (CAS: 5165-15-1) presents a uniquely aggressive reactivity profile.

Synthesized via the cyclodehydration of L-glutamic acid using thionyl chloride in highly acidic media, this compound is isolated as a stable hydrochloride salt [1]. As a Senior Application Scientist, I refer to this state as a "kinetic trap." The protonation of the α -amine prevents premature self-condensation. However, the moment a mild base (such as N-methylmorpholine) is introduced, the amine is unmasked. Because it lacks the steric bulk of an N-protecting group (like Fmoc or Phthaloyl) and does not require the rate-limiting CO2 elimination step inherent to NCAs, the unprotected anhydride undergoes ultra-fast nucleophilic acyl substitution [2].

ReactivityPathways LGA L-Glutamic Anhydride HCl Base Base Neutralization LGA->Base Deprotonation NCA Glu-NCA Nucleophile2 Nucleophilic Attack NCA->Nucleophile2 Direct Attack NProt N-Protected Anhydride Nucleophile3 Nucleophilic Attack NProt->Nucleophile3 Direct Attack Nucleophile1 Nucleophilic Attack Base->Nucleophile1 Unmasked Amine Prod1 Rapid Polymerization / Peptide Bond Nucleophile1->Prod1 Ultra-fast (t1/2 < 1 min) Prod2 CO2 Elimination (Rate Limiting) Nucleophile2->Prod2 Moderate (t1/2 ~ 15 min) Prod3 Sterically Hindered Slow Opening Nucleophile3->Prod3 Slow (t1/2 > 2 hrs)

Fig 1: Mechanistic pathways and kinetic barriers of glutamic acid anhydride derivatives.

Comparative Benchmarking: L-GA·HCl vs. Industry Alternatives

To objectively evaluate L-glutamic anhydride hydrochloride, we must benchmark it against its direct structural analogs: Glu-NCA and N-Phthaloyl-L-glutamic anhydride .

  • Glu-NCA : The standard for controlled ring-opening polymerization (ROP). Its reactivity is moderate because the transition state requires the expulsion of a carbon dioxide molecule.

  • N-Phthaloyl-L-glutamic anhydride : Highly stable but sterically hindered. Ring-opening is sluggish and highly regioselective, heavily favoring γ -attack in polar aprotic solvents like DMSO [3].

  • L-GA·HCl : Extremely fast. Post-neutralization, the lack of steric hindrance means the half-life of the intact ring is typically under a minute at 25°C, making it ideal for rapid poly-condensation but challenging for regioselective single-amino-acid coupling.

Table 1: Quantitative Kinetic Benchmarking of Glutamic Acid Anhydrides

SubstrateActivation BarrierRing-Opening Half-Life ( t1/2​ )Polymerization Rate ( kp​ )Primary Regioselectivity
L-Glutamic Anhydride HCl Low (Base Neutralization)< 1 minVery HighMixed ( α / γ dependent on solvent)
Glu-NCA Moderate (CO 2​ Elimination)15 - 30 minModerate α -selective
N-Phthaloyl-L-Glutamic Anhydride High (Steric Hindrance)> 2 hoursN/A (Does not polymerize) γ -selective (in DMSO)

Self-Validating Experimental Workflows

Kinetic data is only as reliable as the controls built into the assay. The following protocols are designed as self-validating systems to benchmark these reactivity rates accurately, ensuring that background hydrolysis does not artificially inflate the observed reaction rates [4].

Protocol A: In Situ NMR Kinetic Profiling of Ring-Opening

Causality Check: We utilize anhydrous DMF-d7 to strictly prevent background aqueous hydrolysis. An internal standard (TMS) is non-negotiable for absolute quantification of the decaying anhydride signals.

  • Substrate Preparation : Dissolve 0.1 mmol of L-GA·HCl in 0.5 mL of anhydrous DMF-d7 containing 0.01% TMS. Transfer the solution to an NMR tube flushed with dry N 2​ .

  • Baseline Validation : Acquire a baseline 1 H-NMR spectrum. Confirm the integrity of the anhydride by identifying the characteristic multiplet at ~2.8-3.0 ppm (cyclic CH 2​ ) and verifying the absence of free glutamic acid.

  • Reaction Initiation : Inject 0.1 mmol of hexylamine (acting as the nucleophile) and 0.1 mmol of N-methylmorpholine (to neutralize the HCl salt) directly into the NMR tube.

  • Kinetic Acquisition : Immediately acquire spectra every 15 seconds using a pre-programmed arrayed NMR experiment at 25°C.

  • Self-Validation (The Blank) : Run a parallel blank containing only L-GA·HCl and base (omitting the nucleophile) to measure the background rate of self-condensation [5]. Subtracting this decay rate isolates the true bimolecular ring-opening kinetics.

Protocol B: Controlled Polymerization Benchmarking
  • Initiator Setup : Prepare a 0.05 M solution of L-GA·HCl in anhydrous 1,4-dioxane.

  • Activation : Introduce 1.0 equivalent of triethylamine to neutralize the hydrochloride salt, immediately followed by 0.01 equivalents of a primary amine initiator (e.g., benzylamine).

  • Quenching & Sampling : Extract 100 µL aliquots at 1, 5, 15, and 30 minutes. Quench immediately in 1 M HCl. Causality: The strong acid instantly protonates the propagating amine terminus, halting the reaction and preventing further chain extension.

  • Analytical Quantification : Analyze the aliquots via Gel Permeation Chromatography (GPC) to determine the number-average molecular weight ( Mn​ ) and dispersity ( Đ ).

KineticWorkflow Prep 1. Substrate Preparation Equilibrate in anhydrous DMF-d7 Add internal standard (TMS) Initiate 2. Reaction Initiation Inject nucleophile & base T = 25°C, rigorous stirring Prep->Initiate Monitor 3. In Situ Monitoring 1H-NMR kinetic profiling Track anhydride peak decay Initiate->Monitor Validate 4. Self-Validation Cross-verify with HPLC-UV Compare against parallel blank Monitor->Validate

Fig 2: Self-validating experimental workflow for benchmarking anhydride ring-opening kinetics.

References

  • Title: Alpha-amino acid anhydrides (US3462460A)
  • Title: Reaction of N-Carboxy- α -Amino-acid Anhydrides with Hydrochlorides of Hydroxylamine, O-Alkylhydroxylamines, and Amines Source: RSC Publishing URL: [Link]

  • Title: Controlled Regioselective Anilide Formation from Aspartic and Glutamic Acid Anhydrides Source: ResearchGate / Journal of Organic Chemistry URL: [Link]

  • Title: Using the hydrolysis of anhydrides to control gel properties and homogeneity in pH-triggered gelation Source: RSC Publishing URL: [Link]

  • Title: Amino Acid Anhydrides Source: Oxford University Press (OUP) URL: [Link]

Sources

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